Ac-WEHD-PNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H37N9O11 |
|---|---|
Molecular Weight |
747.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H37N9O11/c1-18(44)38-26(12-19-15-36-24-5-3-2-4-23(19)24)33(51)40-25(10-11-29(45)46)31(49)41-27(13-21-16-35-17-37-21)34(52)42-28(14-30(47)48)32(50)39-20-6-8-22(9-7-20)43(53)54/h2-9,15-17,25-28,36H,10-14H2,1H3,(H,35,37)(H,38,44)(H,39,50)(H,40,51)(H,41,49)(H,42,52)(H,45,46)(H,47,48)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
FDGCMTAKGVLJGO-LJWNLINESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Ac-WEHD-PNA Cleavage: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism behind the cleavage of the chromogenic substrate Ac-WEHD-PNA. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic process, the involved signaling pathways, and comprehensive experimental protocols.
Introduction: The Role of this compound in Caspase Activity Assays
This compound (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid-p-nitroanilide) is a synthetic tetrapeptide substrate widely employed in colorimetric assays to measure the activity of specific inflammatory caspases.[1] Caspases, a family of cysteine-aspartic proteases, are critical mediators of inflammation and apoptosis. The sequence WEHD is recognized with high specificity by inflammatory caspases, particularly caspase-1, caspase-4, and caspase-5.[1] The cleavage of this compound serves as a reliable indicator of the activation of these caspases, which are central to the innate immune response.
The Cleavage Mechanism: A Colorimetric Readout
The core of the this compound assay lies in a straightforward enzymatic reaction. The substrate consists of the tetrapeptide WEHD, which mimics the natural cleavage site of these caspases, linked to a chromophore, p-nitroaniline (pNA). In its intact form, this compound is colorless. However, upon enzymatic cleavage by an active caspase, the pNA moiety is released. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of approximately 405 nm. The intensity of the yellow color, quantified by measuring the absorbance at this wavelength, is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of the caspase in the sample.
Upstream Signaling Pathways: Activation of Inflammatory Caspases
The cleavage of this compound is the final step in a cascade of signaling events that lead to the activation of inflammatory caspases. These pathways are primarily associated with the innate immune system's response to pathogens and cellular stress.
Canonical Inflammasome Pathway (Caspase-1 Activation)
Caspase-1 activation is predominantly mediated by the assembly of multiprotein complexes known as inflammasomes. Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) like NLRP3, NLRC4, or AIM2. This recognition triggers the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation. Active caspase-1 can then cleave substrates like this compound.
Non-Canonical Inflammasome Pathway (Caspase-4/5 Activation)
Human caspase-4 and caspase-5 (caspase-11 in mice) are activated through a non-canonical pathway that directly senses intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The CARD domain of these caspases binds directly to LPS, leading to their oligomerization and subsequent activation. Activated caspase-4 and -5 can then cleave their substrates, including this compound.
Quantitative Data on this compound Cleavage
| Caspase | Substrate Preference | Relative Cleavage Efficiency with WEHD motif |
| Caspase-1 | WEHD is a highly preferred tetrapeptide recognition motif. | The kcat/Km value for WEHD-containing tetrapeptides is approximately 50-fold higher than for YVAD-containing peptides.[2] |
| Caspase-4 | Prefers (W/L)EHD and LEVD sequences.[3] | Efficiently cleaves WEHD-containing substrates. |
| Caspase-5 | Also prefers (W/L)EHD sequences.[3] | Efficiently cleaves Ac-WEHD-AMC, a fluorogenic substrate with the same peptide sequence.[4] |
It is important to note that kinetic parameters can be influenced by factors such as buffer composition, pH, and temperature. Therefore, it is recommended to determine these parameters under the specific conditions of your experimental setup.
Experimental Protocols
The following provides a general protocol for a colorimetric caspase activity assay using this compound. This protocol can be adapted for use with purified enzymes or cell lysates.
Reagents and Materials
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Purified active caspase-1, -4, or -5, or cell lysates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Workflow
Detailed Procedure
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
Prepare Samples:
-
Purified Enzyme: Dilute the purified active caspase to the desired concentration in the assay buffer.
-
Cell Lysates: Prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10-50 µL of the sample (purified enzyme or cell lysate) to the wells.
-
Include a blank control (assay buffer only) and a negative control (uninduced cell lysate or inactive enzyme).
-
-
Initiate the Reaction:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (typically 50-200 µM).
-
Add 5-10 µL of the diluted substrate to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the enzyme activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. The caspase activity can be expressed as the change in absorbance per unit time per amount of protein.
Conclusion
The cleavage of this compound is a robust and reliable method for quantifying the activity of inflammatory caspases-1, -4, and -5. Understanding the underlying enzymatic mechanism and the upstream signaling pathways that lead to caspase activation is crucial for interpreting experimental results and for the development of novel therapeutics targeting inflammatory diseases. This guide provides a comprehensive overview to aid researchers in their investigations into these critical cellular processes.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WEHD-pNA: A Technical Guide to its Specificity for Inflammatory Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylated tetrapeptide Ac-Trp-Glu-His-Asp-p-nitroanilide (Ac-WEHD-pNA) is a valuable chromogenic substrate for the in vitro characterization of specific caspase activities. This technical guide provides an in-depth overview of the substrate's specificity, quantitative kinetic data, detailed experimental protocols for its use, and visualizations of the underlying biochemical processes. This compound is primarily recognized by the inflammatory caspases, a subgroup of cysteine-aspartic proteases that play a crucial role in innate immunity and inflammation.
Substrate Specificity of this compound
This compound is a well-established substrate for several members of the caspase family, particularly the inflammatory caspases. Its specificity is largely determined by the preference of the caspase's active site for the WEHD amino acid sequence. The caspases known to efficiently cleave this substrate are:
-
Caspase-1: This is the most well-characterized target of this compound. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a key mediator of inflammation, responsible for the proteolytic processing of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. The WEHD sequence is considered an optimal recognition motif for caspase-1.
-
Caspase-4: This human inflammatory caspase is also known to process substrates with the WEHD sequence. Caspase-4 is a component of the non-canonical inflammasome pathway and is directly activated by intracellular lipopolysaccharide (LPS).
-
Caspase-5: Similar to caspase-4, human caspase-5 is an inflammatory caspase that recognizes and cleaves the WEHD motif. It is also involved in the non-canonical inflammasome pathway and can be activated by cytosolic LPS.
-
Caspase-14: This caspase is primarily expressed in epidermal keratinocytes and is involved in terminal differentiation. While its role is distinct from the inflammatory caspases, studies have shown that human caspase-14 also exhibits a preference for substrates with a tryptophan or tyrosine at the P4 position, such as the WEHD sequence[1].
It is important to note that while this compound is a valuable tool, some level of cross-reactivity between these caspases can occur. Therefore, when studying complex biological samples, it is advisable to use specific inhibitors or knockout models to confirm the activity of a particular caspase.
Data Presentation: Kinetic Parameters
| Caspase | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Caspase-1 | Ac-WEHD-AFC | - | - | 522,000 | Data for the fluorogenic substrate Ac-WEHD-AFC[1]. The peptide sequence is the primary determinant of specificity. |
| Caspase-4 | This compound | Data not available | Data not available | Data not available | WEHD is a recognized substrate. |
| Caspase-5 | This compound | Data not available | Data not available | Data not available | WEHD is a recognized substrate. |
| Caspase-14 | Ac-WEHD-AMC | - | - | - | WEHD is a preferred substrate for human caspase-14[2]. |
Data not available indicates that specific kinetic constants for the pNA conjugate were not found in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound cleavage by an active caspase.
Caption: A typical workflow for a caspase activity assay using this compound.
Experimental Protocols
The following sections provide detailed methodologies for performing a caspase activity assay using this compound.
Reagent Preparation
-
Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT):
-
To prepare 100 mL, dissolve 1.19 g of HEPES in 80 mL of deionized water.
-
Adjust the pH to 7.4 with NaOH.
-
Add 5 mL of a 10% (w/v) CHAPS stock solution.
-
Add 0.077 g of Dithiothreitol (DTT).
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C. Add DTT fresh before use.
-
-
Assay Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT):
-
To prepare 100 mL, dissolve 0.477 g of HEPES in 80 mL of deionized water.
-
Add 0.074 g of EDTA.
-
Adjust the pH to 7.4 with NaOH.
-
Add 1 mL of a 10% (w/v) CHAPS stock solution.
-
Add 0.077 g of DTT.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C. Add DTT fresh before use.
-
-
This compound Substrate Stock Solution (20 mM):
-
The molecular weight of this compound is approximately 747.7 g/mol .
-
Dissolve 15 mg of this compound in 1.003 mL of DMSO.
-
Store in aliquots at -20°C, protected from light.
-
-
p-Nitroaniline (pNA) Standard Stock Solution (10 mM):
-
The molecular weight of p-nitroaniline is 138.12 g/mol .
-
Dissolve 13.8 mg of pNA in 10 mL of DMSO.
-
Store in aliquots at -20°C, protected from light.
-
Preparation of Cell Lysates
-
Induce apoptosis in your cell line of choice using a known stimulus. A negative control of non-induced cells should be run in parallel.
-
Harvest cells by centrifugation at 250 x g for 10 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells per 50 µL.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Caspase Activity Assay
-
In a 96-well microplate, add 50-200 µg of protein from your cell lysate to each well. Bring the total volume in each well to 50 µL with Lysis Buffer.
-
Prepare a master mix of the reaction buffer. For each reaction, you will need:
-
50 µL of 2X Reaction Buffer (containing 10 mM DTT, added fresh).
-
5 µL of 4 mM this compound substrate (diluted from the 20 mM stock in Assay Buffer).
-
-
Add 55 µL of the reaction buffer master mix to each well containing the cell lysate.
-
The final reaction volume will be 105 µL, and the final substrate concentration will be approximately 200 µM.
-
Include the following controls:
-
Blank: 50 µL Lysis Buffer + 55 µL reaction buffer master mix (no lysate).
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control (optional): Lysate from induced cells pre-incubated with a specific caspase inhibitor.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
p-Nitroaniline Standard Curve
-
Prepare a series of dilutions of the 10 mM pNA stock solution in Assay Buffer to generate standards ranging from 0 to 200 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the known concentrations of pNA to generate a standard curve.
-
Use the equation of the line from the standard curve to determine the concentration of pNA produced in your experimental samples.
Data Analysis
-
Subtract the absorbance value of the blank from all experimental readings.
-
Use the pNA standard curve to convert the absorbance values of your samples into the concentration of pNA produced.
-
The caspase activity can be expressed as the amount of pNA released per unit of time per amount of protein (e.g., nmol pNA/hour/mg protein).
-
The fold-increase in caspase activity can be calculated by comparing the activity in the induced samples to the non-induced controls.
Conclusion
This compound is a specific and reliable chromogenic substrate for measuring the activity of inflammatory caspases, particularly caspase-1, as well as caspase-14. While a complete set of kinetic parameters for all target caspases with this specific substrate is not fully available, the provided protocols and background information offer a robust framework for its use in research and drug development. The detailed experimental procedures and visual aids in this guide are intended to facilitate the accurate and reproducible measurement of caspase activity, contributing to a deeper understanding of their roles in health and disease.
References
The Principle of Colorimetric Caspase Assays Using Ac-WEHD-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the colorimetric caspase assay utilizing the chromogenic substrate N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide (Ac-WEHD-pNA). This powerful tool is instrumental in studying the activity of inflammatory caspases, namely caspase-1, caspase-4, and caspase-5, which are pivotal players in innate immunity and inflammatory signaling pathways. A thorough understanding of this assay's principles, experimental protocols, and data interpretation is crucial for researchers investigating inflammation, infectious diseases, and for the development of novel therapeutic agents targeting these pathways.
Core Principles of the this compound Assay
The colorimetric assay for inflammatory caspases hinges on a straightforward enzymatic reaction. The synthetic tetrapeptide this compound mimics the natural cleavage site of caspase-1, -4, and -5 substrates. In its intact form, the substrate is colorless. However, in the presence of active inflammatory caspases, the enzyme cleaves the peptide bond between the aspartic acid (D) residue and the p-nitroaniline (pNA) molecule. This cleavage releases the chromophore pNA, which imparts a yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the enzymatic activity of the caspases in the sample.[1][2]
Specificity: The this compound substrate is recognized and cleaved by members of the inflammatory caspase family, which includes caspase-1, caspase-4, and caspase-5.[3][4][5] While it is a valuable tool for detecting the overall activity of these caspases, it does not differentiate between them. Further experiments, such as using specific inhibitors or genetically modified cell lines, are necessary to identify the contribution of each specific caspase.
The Inflammatory Caspases: Activation and Signaling Pathways
A comprehensive understanding of how caspase-1, -4, and -5 are activated is essential for designing and interpreting experiments using the this compound assay. These caspases are key components of distinct signaling platforms that respond to pathogenic invasion and cellular stress.
Caspase-1 and the Canonical Inflammasome Pathway
Caspase-1 is activated through a multi-protein complex known as the inflammasome.[6][7][8] This pathway is typically initiated by a two-signal model:
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This engagement triggers the NF-κB signaling pathway, leading to the upregulation of pro-interleukin-1β (pro-IL-1β), pro-IL-18, and NLRP3, a key sensor protein for many inflammasomes.
-
Signal 2 (Activation): A variety of stimuli, including ion fluxes (e.g., potassium efflux), reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the inflammasome complex. This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.
Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.
Caspase-4 and -5 and the Non-Canonical Inflammasome Pathway
Caspase-4 and -5 in humans (caspase-11 in mice) are activated through a "non-canonical" inflammasome pathway that directly senses intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[9][10][11][12][13] This pathway does not require the two-step activation process seen with the canonical inflammasome.
-
LPS Sensing: When Gram-negative bacteria invade the cytoplasm, the lipid A moiety of LPS directly binds to the caspase activation and recruitment domain (CARD) of pro-caspase-4 and pro-caspase-5.[9]
-
Oligomerization and Activation: This binding event induces the oligomerization of the pro-caspases, leading to their auto-proteolytic activation.
Activated caspase-4 and -5 can then cleave GSDMD to induce pyroptosis.[9] Interestingly, the non-canonical pathway can also lead to the activation of the canonical NLRP3 inflammasome, resulting in caspase-1 activation and the maturation of IL-1β and IL-18.[14]
References
- 1. cephamls.com [cephamls.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ac-Trp-Glu-His-Asp-pNA (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 10. Non-Canonical Inflammasome Pathway: The Role of Cell Death and Inflammation in Ehrlichiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel perspectives on non-canonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ac-WEHD-PNA in Cell Death Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chromogenic substrate Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide (Ac-WEHD-pNA) and its specific application in the study of programmed cell death. While the user's initial interest was in apoptosis, it is critical for researchers to understand that this compound is primarily a tool for investigating a distinct, inflammatory form of cell death known as pyroptosis, through the measurement of inflammatory caspase activity. This guide will clarify these distinctions, detail the underlying biochemical pathways, and provide practical experimental protocols.
Introduction: Apoptosis vs. Pyroptosis - A Critical Distinction
Programmed cell death is a fundamental process in multicellular organisms, essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis is the most well-known form, characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, all while maintaining plasma membrane integrity to prevent inflammation. It is primarily executed by a class of cysteine proteases known as caspases, particularly the "executioner" caspases-3 and -7.
In contrast, pyroptosis is a highly inflammatory form of programmed cell death triggered by microbial infections and other danger signals. Morphologically, it is characterized by cell swelling and lysis, leading to the release of pro-inflammatory cytokines and intracellular contents. This process is mediated by a different set of caspases, the inflammatory caspases : caspase-1, caspase-4, and caspase-5 in humans.
Understanding the specific roles of these different cell death pathways is crucial in immunology, oncology, and neurodegenerative disease research. The choice of molecular tools to study these pathways is therefore of paramount importance.
This compound: A Tool for Measuring Inflammatory Caspase Activity
This compound is a synthetic tetrapeptide substrate designed to mimic the cleavage site recognized by specific inflammatory caspases.[1][2] Its primary utility lies in its ability to serve as a chromogenic substrate for caspase-1, and to a lesser extent, caspase-4 and caspase-5.[1][3]
Mechanism of Action
The this compound substrate consists of the tetrapeptide sequence WEHD, which is recognized by the active site of inflammatory caspases. This peptide is conjugated to a chromophore, p-nitroanilide (pNA). When the substrate is cleaved by an active caspase between the aspartic acid (D) and the pNA, the pNA molecule is released. Free pNA is yellow and can be quantified by measuring its absorbance at a wavelength of 405 nm.[4] The intensity of the yellow color is directly proportional to the activity of the caspase in the sample.
Substrate Specificity
It is essential to select the correct substrate for the caspase of interest. While this compound is effective for inflammatory caspases, the preferred substrate for the key apoptotic executioner, caspase-3, is Ac-DEVD-pNA.
| Substrate | Primary Caspase Targets | Associated Cell Death Pathway |
| This compound | Caspase-1, Caspase-4, Caspase-5 | Pyroptosis |
| Ac-DEVD-pNA | Caspase-3, Caspase-7 | Apoptosis |
Signaling Pathways and the Role of Inflammatory Caspases
The activation of inflammatory caspases, and thus the cleavage of this compound, is intricately linked to multi-protein complexes called inflammasomes . These are key components of the innate immune system.
The Canonical Inflammasome Pathway (Caspase-1 Activation)
The canonical pathway is typically initiated by a two-signal process.
-
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptors (TLRs), leading to the upregulation of pro-inflammatory genes, including Pro-IL-1β and the inflammasome sensor protein NLRP3.
-
Signal 2 (Activation): A variety of stimuli, including pore-forming toxins, ATP, or crystalline structures, trigger the assembly of the inflammasome complex. This complex typically consists of a sensor (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. Within this complex, pro-caspase-1 undergoes proximity-induced auto-cleavage and activation.
Activated caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18 into their mature, secreted forms, and Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis.
References
An In-depth Technical Guide to p-Nitroanilide (pNA) in Caspase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of p-nitroanilide (pNA) as a chromogenic reporter in caspase activity assays. We will delve into the core principles, present key quantitative data, outline detailed experimental protocols, and visualize the associated biological and experimental pathways.
Introduction: Caspases and the Role of pNA
Caspases, a family of cysteine-aspartic proteases, are central executioners in the programmed cell death pathway known as apoptosis.[1] They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to apoptotic stimuli.[1] This cascade involves initiator caspases (e.g., Caspase-8, -9) that, once activated, cleave and activate executioner caspases (e.g., Caspase-3, -7).[1] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of protein substrates.[1]
Given their critical role in apoptosis, the quantitative measurement of caspase activity is fundamental to research in oncology, neurodegenerative diseases, and immunology. One of the simplest and most widely used methods for this purpose is the colorimetric assay, which often employs synthetic peptide substrates conjugated to the chromophore p-nitroanilide (pNA).[2][3] When a specific caspase cleaves its recognition sequence on the peptide, it liberates the pNA molecule, which produces a distinct yellow color that can be quantified spectrophotometrically.[2][4]
Principle of the pNA-Based Caspase Assay
The assay's mechanism is straightforward. A synthetic tetrapeptide, designed to mimic the natural cleavage site of a specific caspase, is chemically linked to a p-nitroanilide molecule.[5] This conjugate (e.g., Ac-DEVD-pNA for Caspase-3) is colorless. In the presence of the active caspase, the enzyme recognizes and cleaves the peptide sequence at the aspartic acid residue. This proteolytic event releases the p-nitroaniline (pNA), which is yellow and has a maximum absorbance at 400-405 nm.[3][4][6] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity of the caspase in the sample.[2]
Figure 1: Principle of the colorimetric caspase assay using a pNA substrate.
Data Presentation: Substrates and Kinetic Parameters
The specificity of a pNA substrate is determined by its four-amino-acid peptide sequence. Different caspases have preferred recognition motifs, allowing for the design of relatively specific substrates.
Table 1: Common Caspase Substrates Featuring p-Nitroanilide (pNA)
| Target Caspase(s) | Peptide Sequence | Full Substrate Name | Notes |
|---|---|---|---|
| Caspase-1 | YVAD | Ac-YVAD-pNA | A selective substrate for Caspase-1, a key mediator in inflammatory responses.[7][8] |
| Caspase-1, -4, -5 | WEHD | Ac-WEHD-pNA | Recognized by inflammatory caspases.[2] |
| Caspase-3, -7 | DEVD | Ac-DEVD-pNA | Based on the PARP cleavage site; widely used for executioner caspase activity.[9][10] |
| Caspase-4 | YVAD | Ac-YVAD-pNA | Caspase-4 can also recognize and cleave this substrate.[11] |
| Caspase-8, -10 | IETD | Ac-IETD-pNA | Based on the cleavage site in the pro-caspase-3 precursor; used for initiator caspase activity.[12][13] |
| Granzyme B, Caspase-8 | IETD | Z-IETD-pNA | Also recognized by the cytotoxic lymphocyte protease Granzyme B.[14] |
Table 2: Kinetic Parameters of pNA-Based Caspase Substrates Quantitative analysis of enzyme kinetics provides crucial data for comparing substrate efficiency and enzyme activity under various conditions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | Caspase-1 | 18[15] | 0.5 | 27,778 |
| Ac-DEVD-pNA | Caspase-3 | 9.7[9][10][16], 11[15][17] | 2.4 | 218,182 |
| Ac-DEVD-pNA | Caspase-4 | 32[15][17] | 0.05 | 1,563 |
| Ac-DEVD-pNA | Caspase-6 | 180[15][17] | 0.6 | 3,333 |
| Ac-DEVD-pNA | Caspase-7 | 12[15] | N/A | N/A |
| Ac-IETD-pNA | Caspase-8 | N/A | N/A | N/A |
| Ac-YVAD-pNA | Caspase-1 | N/A | N/A | N/A |
*Note: kcat values were derived from a source where the units were listed as M⁻¹s⁻¹, which typically represents kcat/Km. The values have been transcribed as reported, but researchers should consult the primary literature for verification.[17] N/A: Data not available in the searched sources.
Table 3: Typical Colorimetric Caspase Assay Parameters
| Parameter | Typical Value / Condition | Rationale / Notes |
|---|---|---|
| Detection Wavelength | 400 - 405 nm | This is the maximum absorbance wavelength for the liberated pNA chromophore.[3][6] |
| Substrate Concentration | 50 - 200 µM (final) | This concentration is typically well above the Km value to ensure the reaction rate is dependent on enzyme concentration, not substrate availability.[6][12] |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity.[2][3] |
| Incubation Time | 1 - 2 hours | Allows for sufficient signal generation. Time-course experiments may be necessary for optimization.[2][3] |
| Protein Concentration | 50 - 200 µg / reaction | The amount of cell lysate protein needed to obtain a readable signal. This is highly dependent on the cell type and the apoptosis-inducing treatment.[6][12] |
| pNA Molar Extinction Coefficient (ε) | 10,500 M⁻¹cm⁻¹ | Used to calculate the concentration of pNA produced via the Beer-Lambert law (A = εcl).[18][19] |
Experimental Protocols
This section provides a generalized, detailed methodology for performing a colorimetric caspase activity assay using a pNA substrate.
Reagent Preparation
-
Cell Lysis Buffer : Typically contains a non-ionic detergent (e.g., CHAPS, Triton X-100) in a buffered saline solution (e.g., Tris or HEPES, pH 7.4).[12][18] Store at 4°C.
-
2x Reaction Buffer : A buffered solution (e.g., HEPES, pH 7.4) containing salts (NaCl), a reducing agent, and glycerol.[6] Store at 4°C.
-
Dithiothreitol (DTT) : Supplied as a concentrated stock (e.g., 1 M). Add fresh to the 2x Reaction Buffer immediately before use to a final concentration of ~10 mM. DTT is essential for maintaining the reduced state of the caspase's active site cysteine.[12]
-
pNA Substrate : Supplied as a concentrated stock (e.g., 4 mM in DMSO). Store at -20°C, protected from light.[2][6]
Sample Preparation (Cell Lysate)
-
Induce apoptosis in cell cultures using the desired experimental method. Include an uninduced or vehicle-treated culture as a negative control.
-
Harvest cells (e.g., 2-5 x 10⁶ cells per sample) by centrifugation.[6][12]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.[6]
-
Incubate the suspension on ice for 10-15 minutes.[6]
-
Centrifuge at 10,000 x g for 1-5 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is the sample lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Normalize all samples to the same protein concentration (e.g., 1-4 mg/mL) using Cell Lysis Buffer.
Assay Procedure (96-well plate format)
-
Prepare the complete Assay Buffer by mixing the 2x Reaction Buffer with the required amount of DTT.
-
To each well of a 96-well flat-bottom plate, add 50 µL of sample lysate (containing 50-200 µg of total protein).[12]
-
Include the following controls:
-
Negative Control : Lysate from uninduced/untreated cells.
-
Blank Control : 50 µL of Cell Lysis Buffer without lysate to measure substrate auto-hydrolysis.
-
-
Add 50 µL of the complete Assay Buffer to each well.[3]
-
Initiate the reaction by adding 5 µL of the 4 mM pNA substrate to each well (final concentration: 200 µM).[6]
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Read the absorbance at 400 or 405 nm using a microplate reader.[3][6]
Data Analysis
-
Subtract the absorbance value of the blank control from all sample readings.
-
The results can be expressed as the fold-increase in caspase activity by dividing the absorbance of the treated samples by the absorbance of the untreated control.[12]
-
Alternatively, the specific activity can be calculated using the Beer-Lambert law if a standard curve with free pNA is generated.
Mandatory Visualizations
Caspase Signaling Pathway
The activation of executioner caspases like Caspase-3, which cleaves DEVD-pNA, is a convergence point for multiple signaling pathways. The diagram below illustrates a simplified version of the extrinsic (death receptor-mediated) pathway.
Figure 2: Simplified extrinsic pathway leading to Caspase-3 activation.
Experimental Workflow
The following diagram outlines the key steps involved in a typical caspase-pNA assay, from sample preparation to data acquisition.
Figure 3: Step-by-step workflow for a colorimetric caspase assay.
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Caspase-3 Substrate I, Colorimetric [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. biorbyt.com [biorbyt.com]
- 17. innopep.com [innopep.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cephamls.com [cephamls.com]
Investigating Pyroptosis with Ac-WEHD-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key event in pyroptosis is the activation of inflammatory caspases, primarily caspase-1, and in humans, caspases-4 and -5. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
Ac-WEHD-pNA (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide) is a valuable tool for studying pyroptosis. It is a synthetic tetrapeptide that acts as a chromogenic substrate for caspase-1 and is also recognized by caspases-4 and -5.[1][2] The cleavage of the peptide by these caspases releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm.[3] The level of caspase enzymatic activity in a cell lysate is directly proportional to the colorimetric signal. This guide provides a comprehensive overview of the use of this compound in pyroptosis research, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Data Presentation
Quantitative Data on Caspase-1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various caspase-1 inhibitors. It is important to note that not all of these values were determined using the this compound substrate; the specific assay substrate is indicated where available.
| Inhibitor | Target Caspase(s) | IC50 (nM) | Assay Substrate |
| YN-1234 | Caspase-1 | 24 | Ac-YVAD-pNA |
| YVAD-CHO | Caspase-1 | 10 | Not Specified |
| VX-765 | Caspase-1 | 23 | Ac-WEHD-AFC |
| Ac-FLTD-CMK | Caspase-1 | 46.7 | Not Specified |
| Z-WEHD-FMK | Caspase-1, -5 | Not Specified | Not Specified |
| Z-YVAD-FMK | Caspase-1 | Not Specified | Not Specified |
Note: The kinetic parameters (Km and kcat) for the cleavage of this compound by human caspase-1, -4, and -5 are not widely reported in the currently available literature. One study reported a Km (apparent) of 70 µM and a kcat of 0.004 s⁻¹ for the cleavage of (WEHD)₂R110 by caspase-6.[4] However, the substrate and the caspase differ from the primary context of this guide.
Signaling Pathways in Pyroptosis
Pyroptosis can be initiated through two main pathways: the canonical and non-canonical inflammasome pathways. Both pathways converge on the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the plasma membrane and subsequent cell lysis.
Canonical Inflammasome Pathway
The canonical pathway is typically activated by a two-step process involving a priming signal and an activation signal. The priming signal, often initiated by microbial molecules binding to Toll-like receptors (TLRs), leads to the upregulation of pro-inflammatory genes, including NLRP3 and pro-IL-1β, via the NF-κB signaling pathway. The activation signal, triggered by a variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leads to the assembly of a multi-protein complex called the inflammasome. This complex recruits and activates pro-caspase-1. Activated caspase-1 then cleaves GSDMD, pro-IL-1β, and pro-IL-18.
Caption: Canonical Inflammasome Pathway leading to pyroptosis.
Non-Canonical Inflammasome Pathway
The non-canonical pathway is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, LPS binds to the CARD domain of caspase-4 and caspase-5, leading to their oligomerization and activation. These caspases then cleave GSDMD to initiate pyroptosis. GSDMD pore formation also leads to potassium efflux, which can subsequently activate the NLRP3 inflammasome and caspase-1, amplifying the inflammatory response.
References
Ac-WEHD-pNA: A Chromogenic Substrate for Probing Inflammatory Caspase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory caspases, including caspase-1, caspase-4, and caspase-5 in humans, are critical mediators of the innate immune response. Their activation, primarily through multi-protein complexes called inflammasomes, triggers a cascade of events leading to the maturation and release of pro-inflammatory cytokines and a form of programmed cell death known as pyroptosis. The chromogenic substrate Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide (Ac-WEHD-pNA) serves as a valuable tool for researchers to specifically detect and quantify the enzymatic activity of these key inflammatory caspases. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in studying inflammatory signaling pathways.
Biochemical Properties and Specificity
This compound is a synthetic tetrapeptide that mimics the preferred cleavage sequence of caspase-1. The substrate consists of the amino acid sequence Trp-Glu-His-Asp (WEHD) conjugated to a p-nitroaniline (pNA) chromophore. Upon enzymatic cleavage by an active inflammatory caspase at the aspartic acid residue, the pNA is released. Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase activity in the sample.
While this compound is recognized as an optimal substrate for caspase-1, it is also effectively cleaved by the non-canonical inflammatory caspases, caspase-4 and caspase-5, making it a useful tool for studying the activity of this entire class of enzymes.[1][2][3][4]
Quantitative Data
The following table summarizes the available kinetic parameters for the interaction of this compound with inflammatory caspases. It is important to note that while widely used for caspase-4 and -5, specific kinetic data for these caspases with this compound are not as readily available in the literature as for caspase-1.
| Caspase | kcat/Km (M⁻¹s⁻¹) | Optimal Substrate Concentration | Wavelength for Detection |
| Caspase-1 | 522,000 | 50 - 200 µM[5] | 405 nm[6][7] |
| Caspase-4 | Data not readily available | 50 - 200 µM (empirical) | 405 nm[6] |
| Caspase-5 | Data not readily available | 50 - 200 µM (empirical)[6] | 405 nm[6] |
Inflammatory Caspase Signaling Pathways
Inflammatory caspases are activated through distinct signaling pathways, broadly categorized as canonical and non-canonical inflammasome pathways.
Canonical Inflammasome Pathway
The canonical inflammasome pathway leads to the activation of caspase-1. This pathway is initiated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3, NLRC4, and AIM2. Upon activation, these sensors oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced dimerization and auto-activation. Active caspase-1 then cleaves its substrates, including pro-interleukin-1β (pro-IL-1β), pro-IL-18, and Gasdermin D (GSDMD).
Caption: Canonical inflammasome signaling pathway.
Non-Canonical Inflammasome Pathway
The non-canonical inflammasome pathway directly activates caspase-4 and caspase-5 in humans (caspase-11 in mice). This pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to the CARD domain of these caspases. This binding induces their oligomerization and activation, leading to the cleavage of Gasdermin D and subsequent pyroptosis. Activated caspase-4/5 can also indirectly lead to caspase-1 activation and the maturation of IL-1β and IL-18 through the activation of the NLRP3 inflammasome.
Caption: Non-canonical inflammasome signaling pathway.
Experimental Protocols
The following are detailed methodologies for performing caspase activity assays using this compound with cell lysates.
General Reagents and Equipment
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% glycerol, 0.1% CHAPS. Store at 4°C.
-
This compound Substrate: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
96-well clear flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Refrigerated microcentrifuge.
Protocol for Caspase-1 Activity Assay
-
Cell Lysis:
-
Culture cells to the desired density and treat with appropriate stimuli to induce inflammasome activation.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Prepare a blank control containing 90 µL of Assay Buffer without any cell lysate.
-
Add 10 µL of 1 mM this compound (final concentration 100 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The caspase-1 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Protocols for Caspase-4 and Caspase-5 Activity Assays
The protocols for measuring caspase-4 and caspase-5 activity using this compound are very similar to that of caspase-1. However, specific considerations for inducing their activation are necessary.
-
Induction of Caspase-4/5 Activity: For cellular assays, activation of caspase-4 and -5 is typically achieved by introducing LPS into the cytoplasm of cells, for example, by using transfection reagents or by infecting with Gram-negative bacteria.[6]
-
Assay Procedure: Follow the same steps for cell lysis, assay reaction, and measurement as described for the caspase-1 activity assay. It is recommended to use 100-200 µg of protein for the assay.[6]
Experimental Workflow: Monitoring Inflammasome Activation in Macrophages
This workflow outlines the key steps for investigating inflammasome activation in a macrophage cell line (e.g., THP-1) using this compound.
Caption: Workflow for monitoring inflammasome activation.
Conclusion
This compound is a robust and widely used tool for the colorimetric detection of inflammatory caspase activity. Its specificity for caspase-1, -4, and -5 makes it an invaluable reagent for researchers studying the innate immune system, inflammatory diseases, and the efficacy of novel therapeutic agents targeting these critical enzymes. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex processes of inflammation and cell death.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cephamls.com [cephamls.com]
Unveiling Novel Caspase Inhibitors: A Technical Guide to Utilizing Ac-WEHD-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of the chromogenic substrate Ac-WEHD-pNA (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide) in the discovery and characterization of novel inhibitors for inflammatory caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis and inflammation. Their dysregulation is implicated in a range of diseases, making the identification of specific inhibitors a key therapeutic strategy. This compound serves as a valuable tool in high-throughput screening and detailed kinetic analysis of inhibitors targeting caspase-1, caspase-4, and caspase-5.
The Principle of Detection
The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) is a preferred recognition motif for inflammatory caspases. In the substrate this compound, the C-terminus of the peptide is conjugated to the chromophore p-nitroaniline (pNA). In its intact form, the substrate is colorless. Upon cleavage by an active caspase, free pNA is released, which imparts a yellow color that can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the caspase activity. The presence of an inhibitor will reduce the rate of pNA release, providing a quantitative measure of its potency.
Data Presentation: Quantifying Inhibitor Potency
The primary metric for quantifying the potency of a caspase inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the observed caspase activity by 50%. The following table provides a template for summarizing such quantitative data.
| Inhibitor Candidate | Target Caspase | Substrate (this compound) Concentration (µM) | Enzyme Concentration (nM) | IC50 (µM) |
| Compound X | Caspase-1 | 100 | 5 | 1.2 |
| Compound Y | Caspase-1 | 100 | 5 | 25.8 |
| Compound Z | Caspase-4 | 100 | 10 | 0.9 |
Experimental Protocols
A detailed protocol for a colorimetric assay to screen for caspase-1 inhibitors using this compound is provided below. This protocol can be adapted for other caspases that cleave the WEHD sequence.
Materials and Reagents
-
Recombinant active human Caspase-1
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% sucrose, 0.1% CHAPS, 100 mM NaCl, 10 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Test inhibitor compounds (dissolved in DMSO)
-
Known caspase-1 inhibitor as a positive control (e.g., Ac-YVAD-CHO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Prepare Reagents : Thaw all reagents on ice. Prepare the Caspase Assay Buffer, ensuring the DTT is added fresh. Dilute the caspase-1 enzyme to the desired working concentration in the assay buffer. Dilute the this compound substrate to its working concentration in the assay buffer. Prepare serial dilutions of the test inhibitor compounds and the positive control inhibitor.
-
Assay Setup : To each well of a 96-well plate, add the following in order:
-
50 µL of Caspase Assay Buffer
-
10 µL of the test inhibitor dilution (or DMSO for the no-inhibitor control)
-
20 µL of the diluted caspase-1 enzyme
-
-
Pre-incubation : Mix the contents of the wells by gentle tapping and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction : Add 20 µL of the this compound substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis : Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve. Plot the percentage of inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Inflammasome-Mediated Caspase-1 Activation Pathway
The following diagram illustrates the canonical inflammasome pathway leading to the activation of caspase-1, a primary target for inhibitors discovered using this compound.
Caption: Canonical inflammasome signaling pathway.
Experimental Workflow for Caspase Inhibitor Screening
This diagram outlines the logical flow of a high-throughput screening campaign to identify and validate novel caspase inhibitors using the this compound substrate.
Caption: Workflow for caspase inhibitor discovery.
Methodological & Application
Application Notes and Protocols for Ac-WEHD-pNA Caspase-1 Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory response and programmed cell death.[1][2] It plays a central role in the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) by cleaving their precursor forms.[1][3][4] Caspase-1 activation is a key event in the assembly of multiprotein complexes called inflammasomes, which are formed in response to a variety of pathogenic and endogenous danger signals.[1][5] The colorimetric assay utilizing the substrate Ac-WEHD-pNA provides a simple and convenient method for quantifying caspase-1 activity.[2] This assay relies on the ability of active caspase-1 to cleave the tetrapeptide substrate this compound, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the caspase-1 activity and can be measured by its absorbance at 405 nm.[2][4]
Principle of the Assay
The this compound colorimetric assay is based on the enzymatic activity of caspase-1. The synthetic substrate, N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide (this compound), is specifically recognized and cleaved by active caspase-1 at the aspartate residue. This cleavage releases the yellow-colored p-nitroaniline (pNA) molecule, which can be quantified using a spectrophotometer or a microplate reader at a wavelength of 405 nm. The intensity of the color is directly proportional to the amount of active caspase-1 present in the sample.
Signaling Pathway of Caspase-1 Activation
Caspase-1 is typically present in the cell as an inactive zymogen, pro-caspase-1.[1] Upon stimulation by various inflammatory triggers, sensor proteins like those from the NLR family (e.g., NLRP3) oligomerize and recruit an adaptor protein called ASC.[5][6] ASC, in turn, recruits pro-caspase-1, leading to the formation of the inflammasome complex.[5] This proximity induces the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then form the active heterotetramer.[1][2][7] Activated caspase-1 can then cleave its downstream targets, including pro-IL-1β and pro-IL-18.[1][3]
Caption: Diagram of the Caspase-1 signaling pathway.
Experimental Protocol
This protocol provides a general guideline for the this compound caspase-1 colorimetric assay. Optimization may be required for specific cell types or experimental conditions.
Materials and Reagents
| Reagent | Storage Temperature |
| Cell Lysis Buffer | 2-8°C or -20°C |
| 2X Reaction Buffer | -20°C |
| This compound (4 mM) | -20°C (protect from light) |
| Dithiothreitol (DTT, 1 M) | -20°C |
| Dilution Buffer | 2-8°C or -20°C |
Experimental Workflow
Caption: Experimental workflow for the Caspase-1 colorimetric assay.
Detailed Procedure
1. Sample Preparation: a. Induce apoptosis in your cell culture using the desired method. b. Collect both induced and uninduced (control) cells by centrifugation at approximately 250 x g for 10 minutes.[4] c. Carefully remove the supernatant and resuspend the cell pellet in cold Lysis Buffer. A common recommendation is to use 25 µL of Lysis Buffer per 1 x 10^6 cells.[4] d. Incubate the cell lysate on ice for 10 minutes.[4] e. Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.[4] f. Transfer the supernatant, which contains the cytosolic proteins including caspases, to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
2. Assay Reaction: a. It is recommended to perform the assay in a 96-well flat-bottom microplate. b. For each reaction, you will need to prepare a reaction mix. The final volume is typically 100 µL.[2][8] c. Add 50 µL of cell lysate to each well. If the protein concentration of your lysates varies, you may want to normalize the amount of protein added to each well. d. Prepare the 2X Reaction Buffer by adding fresh DTT. A common dilution is 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer.[4] e. Add 50 µL of the 2X Reaction Buffer with DTT to each well containing the cell lysate.[4] f. Add 5 µL of the 4 mM this compound substrate to each well.[4] g. Include control wells:
- Blank: Contains Lysis Buffer instead of cell lysate.
- Negative Control: Lysate from uninduced cells.
- No Substrate Control: Cell lysate with reaction buffer but without the this compound substrate.[4]
3. Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours.[4] The optimal incubation time may vary depending on the level of caspase-1 activity in your samples. b. Read the absorbance of each well at 405 nm using a microplate reader.[2][4]
Data Analysis
-
Subtract the absorbance value of the blank from all other readings.
-
The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the induced samples to the absorbance of the uninduced control.[2]
-
The concentration of the pNA released can be calculated from a standard curve prepared with known concentrations of pNA.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [2] |
| Substrate Concentration | 4 mM | [4] |
| DTT Concentration | 1 M (stock) | [4] |
| Wavelength for Absorbance Reading | 405 nm | [2][4][8] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 1-2 hours | [4] |
| Lysis Buffer Volume | 25 µL per 1 x 10^6 cells | [4] |
| Centrifugation (Cell Collection) | 250 x g for 10 minutes | [4] |
| Centrifugation (Lysate Clarification) | 10,000 x g for 1 minute | [4] |
Important Considerations
-
Substrate Specificity: While this compound is a preferred substrate for caspase-1, it can also be cleaved by other caspases, such as caspase-4 and caspase-5. It is advisable to confirm results using other methods, such as Western blotting for cleaved caspase-1.
-
Time Course: The timing of the assay is critical. Caspase activity peaks at a specific time point after induction of apoptosis, which should be determined experimentally for your system.[9]
-
Controls: Proper controls are essential for accurate interpretation of the data. Always include uninduced cells as a negative control and a blank to correct for background absorbance.
-
Cuvettes: If using a spectrophotometer instead of a plate reader, use quartz cuvettes, as plastic cuvettes can interfere with absorbance readings at 405 nm.[2][8]
-
Linear Range: Ensure that the absorbance readings are within the linear range of the instrument. If readings are too high, dilute the cell lysates and repeat the assay.[4]
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. cephamls.com [cephamls.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. promega.com [promega.com]
Preparation of Ac-WEHD-pNA Working Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-WEHD-pNA (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide) is a chromogenic substrate primarily used for the detection of caspase-1, caspase-4, and caspase-5 activity.[1] The tetrapeptide sequence WEHD is a preferred cleavage site for these inflammatory caspases.[2] Upon enzymatic cleavage by an active caspase, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3] This application note provides a detailed protocol for the preparation of this compound working solutions for use in colorimetric caspase activity assays.
Principle of the Method
The enzymatic assay for caspase activity using this compound is based on a straightforward colorimetric detection method. The caspase enzyme present in a sample, such as a cell lysate, recognizes and cleaves the peptide substrate at the aspartic acid residue. This cleavage liberates the pNA chromophore. The amount of released pNA is directly proportional to the caspase activity and can be determined by measuring the absorbance of the solution at a wavelength of 405 nm.
Materials and Reagents
-
This compound, lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Value |
| Stock Solution | |
| Recommended Solvent | DMSO |
| Recommended Concentrations | 1 mM, 5 mM, 10 mM |
| Storage Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) |
| Working Solution | |
| Recommended Diluent | Assay Buffer |
| Recommended Concentration | 200 µM - 2 mM |
| Preparation | Freshly prepared before each use |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to create a high-concentration stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. Refer to the table below for suggested volumes.
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of this compound | Volume of DMSO to Add to 5 mg of this compound |
| 1 mM | 1.34 mL | 6.69 mL |
| 5 mM | 267.5 µL | 1.34 mL |
| 10 mM | 133.7 µL | 668.7 µL |
-
Dissolution: Vortex the vial thoroughly to ensure the peptide is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can aid in dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Protect the solution from light.[2]
Preparation of this compound Working Solution
This protocol outlines the dilution of the stock solution to the final working concentration for use in a caspase activity assay. The optimal final concentration of the substrate may vary depending on the specific experimental conditions and should be determined empirically. A common final concentration is 200 µM.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Based on the total volume of your assay, calculate the required volume of the stock solution to achieve the desired final working concentration. For example, to prepare 1 mL of a 200 µM working solution from a 10 mM stock solution, you would perform a 1:50 dilution:
-
Add 20 µL of the 10 mM this compound stock solution to 980 µL of the appropriate Assay Buffer.
-
-
Mixing: Gently vortex the tube to ensure the working solution is homogeneous.
-
Immediate Use: The this compound working solution should be prepared fresh and used immediately for the caspase activity assay to ensure optimal performance.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the preparation and use of this compound.
References
Application Notes and Protocols for Ac-WEHD-pNA Spectrophotometric Assay (405 nm)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-WEHD-pNA (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide) assay is a widely used colorimetric method for the quantitative measurement of the activity of caspase-1 and related inflammatory caspases, such as caspases-4, -5 and -14.[1][2][3][4][5] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease involved in the innate immune response.[6] It plays a central role in the activation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of programmed cell death known as pyroptosis.[1] The activation of caspase-1 is mediated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[1][2]
This assay utilizes the ability of active caspase-1 to cleave the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA).[6] The liberated pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the caspase-1 activity in the sample.[7]
Principle of the Assay
The assay is based on the enzymatic cleavage of the colorimetric substrate this compound by active caspase-1. The substrate is a synthetic tetrapeptide corresponding to the cleavage site in pro-IL-1β, conjugated to p-nitroaniline. When cleaved by caspase-1, free pNA is released, which has a maximum absorbance at 405 nm. The rate of pNA formation is proportional to the caspase-1 activity and can be measured using a spectrophotometer or a microplate reader.
Signaling Pathway
The activation of caspase-1 is a key event in the inflammatory response and is tightly regulated by the formation of inflammasomes. The following diagram illustrates a generalized inflammasome activation pathway leading to caspase-1 cleavage and substrate detection.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cephamls.com [cephamls.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Calculating Caspase-1 Activity from Ac-WEHD-pNA Absorbance
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2][3] It is synthesized as an inactive zymogen, pro-caspase-1, which is activated upon recruitment into a multi-protein complex called the inflammasome.[2][4] Inflammasome assembly is triggered by various pathogenic and endogenous danger signals.[4][5] Once activated, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2][6] Furthermore, active caspase-1 cleaves Gasdermin D to induce pyroptosis, a pro-inflammatory form of programmed cell death.[2][6]
The colorimetric assay for caspase-1 activity utilizes the tetrapeptide substrate Ac-Trp-Glu-His-Asp-pNA (Ac-WEHD-pNA).[7][8][9] This substrate mimics the preferred cleavage sequence of caspase-1.[1] In the presence of active caspase-1, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[1][3] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm.[1][8][10] The amount of pNA released is directly proportional to the enzymatic activity of caspase-1 in the sample.[1] It's important to note that the this compound substrate can also be cleaved by other caspases, such as caspase-4 and caspase-5.[7][8][9]
Caspase-1 Activation Signaling Pathway
The canonical pathway for caspase-1 activation involves the formation of the inflammasome complex. This process is initiated by cellular sensors that recognize pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). These sensors, often from the NOD-like receptor (NLR) family, oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced dimerization and auto-activation.
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Experimental and Data Analysis Workflow
The overall workflow involves preparing a cell lysate, performing the enzymatic reaction with the this compound substrate, measuring the resulting absorbance, and then calculating the specific enzyme activity.
Caption: Workflow for caspase-1 activity assay and data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and experimental conditions.
Materials and Reagents
| Reagent/Material | Storage |
| Cell Lysis Buffer | 4°C |
| 2X Reaction Buffer | 4°C |
| Dithiothreitol (DTT), 1 M | -20°C |
| This compound Substrate, 4 mM | -20°C (protect from light) |
| Dilution Buffer | 4°C |
| 96-well flat-bottom plate | Room Temperature |
| Microplate reader | Room Temperature |
| Cell culture reagents | As required |
| Protein quantification assay kit | As required |
Reagent Preparation
-
Cell Lysis Buffer: Supplied ready to use. Keep on ice during the experiment.
-
2X Reaction Buffer (Working Solution): Immediately before use, prepare the required amount of 2X Reaction Buffer containing DTT. For every 1 mL of 2X Reaction Buffer, add 10 µL of 1 M DTT to achieve a final concentration of 10 mM.
-
This compound Substrate: Thaw at room temperature and protect from light.
Sample Preparation
-
Induce inflammasome activation in your cells using the desired method. Prepare a parallel culture of non-induced cells as a negative control.
-
Collect the cells by centrifugation (e.g., 250 x g for 10 minutes).[1] For adherent cells, scrape and collect them.
-
Resuspend the cell pellet in cold Cell Lysis Buffer. Use approximately 25-50 µL of buffer per 1-2 x 10⁶ cells.[1]
-
Incubate the lysate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. Keep on ice.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).[11] This is crucial for normalizing the enzyme activity.
Assay Procedure
-
In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well. If necessary, adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare control wells:
-
Blank: 50 µL of Cell Lysis Buffer instead of cell lysate.
-
No Substrate Control: 50 µL of cell lysate.
-
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (except the "No Substrate Control").[1] This results in a final substrate concentration of 200 µM.
-
Mix gently. Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
Read the absorbance at 405 nm using a microplate reader.[1][10]
Data Presentation and Calculation
Example Plate Setup and Raw Data
| Well | Sample | Protein (µg) | Absorbance (405 nm) |
| A1 | Blank | 0 | 0.052 |
| A2 | Blank | 0 | 0.055 |
| B1 | Control (Untreated) | 150 | 0.125 |
| B2 | Control (Untreated) | 150 | 0.128 |
| C1 | Treated Sample 1 | 150 | 0.475 |
| C2 | Treated Sample 1 | 150 | 0.481 |
| D1 | Treated Sample 2 | 150 | 0.698 |
| D2 | Treated Sample 2 | 150 | 0.704 |
Calculation of Caspase-1 Activity
The calculation involves determining the amount of pNA released and normalizing it to the amount of protein and incubation time.
Step 1: Correct for Background Absorbance
Subtract the average absorbance of the blank wells from all other readings.
-
Corrected Absorbance = (Absorbance of Sample) - (Average Absorbance of Blank)
Step 2: Calculate the Concentration of pNA
Use the Beer-Lambert Law: A = εbc
-
A = Corrected Absorbance
-
ε = Molar extinction coefficient of pNA. This value is approximately 10,500 M⁻¹cm⁻¹ (or 10.5 mM⁻¹cm⁻¹).[3] Note that this value can be affected by buffer composition.[12]
-
b = Path length of the light in the well (in cm). This depends on the volume and the plate type. For a 100 µL volume in a standard 96-well plate, this is often ~0.3 cm. It is highly recommended to determine this for your specific plate and reader or to use a pNA standard curve. For this example, we will assume a path length of 0.3 cm.
-
c = Concentration of pNA (in M)
Rearranging the formula: c (M) = A / (ε * b)
Step 3: Calculate the Amount of pNA in Each Well
-
Total volume in the well = 50 µL (lysate) + 50 µL (buffer) + 5 µL (substrate) = 105 µL = 1.05 x 10⁻⁴ L
-
Amount of pNA (moles) = c (mol/L) * Total Volume (L)
-
Amount of pNA (nmol) = Amount of pNA (moles) * 10⁹
Step 4: Calculate Specific Activity
Define the specific activity in units such as nmol of pNA released per hour per mg of protein.
-
Specific Activity = [Amount of pNA (nmol)] / [Incubation Time (h) * Protein Amount (mg)]
Example Calculation (for Treated Sample 1)
-
Average Blank Absorbance: (0.052 + 0.055) / 2 = 0.0535
-
Average Sample Absorbance: (0.475 + 0.481) / 2 = 0.478
-
Corrected Absorbance: 0.478 - 0.0535 = 0.4245
-
Concentration of pNA (c): 0.4245 / (10500 M⁻¹cm⁻¹ * 0.3 cm) = 0.0001347 M
-
Amount of pNA (nmol): 0.0001347 mol/L * 1.05 x 10⁻⁴ L * 10⁹ nmol/mol = 14.15 nmol
-
Specific Activity (assuming 2h incubation and 0.15 mg protein): 14.15 nmol / (2 h * 0.15 mg) = 47.17 nmol/h/mg
Summary of Calculated Data
| Sample | Avg. Corrected Absorbance | pNA Released (nmol) | Specific Activity (nmol/h/mg) | Fold Increase vs. Control |
| Control (Untreated) | 0.073 | 2.43 | 8.10 | 1.0 |
| Treated Sample 1 | 0.4245 | 14.15 | 47.17 | 5.8 |
| Treated Sample 2 | 0.6475 | 21.58 | 71.93 | 8.9 |
| Calculated based on a 2-hour incubation and 150 µg of protein. |
Fold Increase Calculation: (Specific Activity of Treated Sample) / (Specific Activity of Control)
Troubleshooting
| Problem | Possible Cause | Solution |
| High background reading in blank | Contamination of reagents. | Use fresh, high-purity reagents. Ensure cleanliness of labware. |
| Low or no activity in induced samples | Insufficient induction of caspase-1. | Optimize the concentration and duration of the inducing agent. |
| Inactive enzyme due to improper handling. | Keep lysates and reagents on ice at all times. Avoid repeated freeze-thaw cycles. | |
| Low protein concentration. | Increase the number of cells used for lysate preparation. | |
| High activity in non-induced control | Spontaneous apoptosis or cell stress. | Ensure healthy cell cultures. Handle cells gently during preparation. |
| Assay buffer or substrate degradation. | Prepare fresh buffers. Protect substrate from light and store properly. | |
| Inconsistent readings between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in wells. |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. |
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. rupress.org [rupress.org]
- 5. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [be.promega.com]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Trp-Glu-His-Asp-pNA (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. agscientific.com [agscientific.com]
- 10. apexbt.com [apexbt.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-WEHD-pNA in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-WEHD-pNA (N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide) is a colorimetric substrate for inflammatory caspases, including caspase-1, caspase-4, caspase-5, and caspase-14.[1][2] Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[3] Specifically, caspase-1, -4, and -5 are key mediators of the inflammatory response. Upon activation, these caspases cleave the this compound substrate, releasing the chromophore p-nitroaniline (pNA).[3] The amount of released pNA can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase activity.[3][4] This assay is a valuable tool for studying inflammatory processes, screening for caspase inhibitors, and investigating the role of these enzymes in various diseases.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by active caspases. The cleavage releases the p-nitroaniline (pNA) molecule, which has a distinct yellow color and a strong absorbance at 405 nm. The intensity of the color is directly proportional to the amount of pNA released, which in turn is proportional to the caspase activity in the sample.
Data Presentation
Quantitative data from the this compound assay should be recorded and presented in a clear and organized manner. Below are example tables for presenting raw absorbance data, a p-nitroaniline standard curve, and calculated caspase activity.
Table 1: Raw Absorbance Data at 405 nm
| Well | Sample ID | Treatment | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| A1 | Untreated Control | - | 0.102 | 0.105 | 0.103 | 0.103 |
| A2 | Vehicle Control | DMSO | 0.108 | 0.110 | 0.109 | 0.109 |
| B1 | Positive Control | LPS + ATP | 0.854 | 0.862 | 0.858 | 0.858 |
| B2 | Test Compound 1 | LPS + ATP + Cmpd 1 | 0.425 | 0.430 | 0.427 | 0.427 |
| C1 | Test Compound 2 | LPS + ATP + Cmpd 2 | 0.798 | 0.805 | 0.801 | 0.801 |
| C2 | Inhibitor Control | LPS + ATP + Z-VAD-FMK | 0.120 | 0.125 | 0.122 | 0.122 |
| D1 | Blank | No Lysate | 0.050 | 0.052 | 0.051 | 0.051 |
Table 2: p-Nitroaniline (pNA) Standard Curve
| pNA Concentration (µM) | Absorbance at 405 nm (Average) |
| 0 | 0.050 |
| 12.5 | 0.185 |
| 25 | 0.320 |
| 50 | 0.590 |
| 100 | 1.080 |
| 200 | 1.950 |
Table 3: Calculated Caspase Activity
| Sample ID | Treatment | Average Absorbance (Corrected) | pNA Concentration (µM) | Caspase Activity (µmol pNA/min/mg protein) | % Inhibition |
| Untreated Control | - | 0.052 | 4.7 | 0.078 | N/A |
| Vehicle Control | DMSO | 0.058 | 5.3 | 0.088 | N/A |
| Positive Control | LPS + ATP | 0.807 | 73.4 | 1.223 | 0% |
| Test Compound 1 | LPS + ATP + Cmpd 1 | 0.376 | 34.2 | 0.570 | 53.4% |
| Test Compound 2 | LPS + ATP + Cmpd 2 | 0.750 | 68.2 | 1.137 | 7.0% |
| Inhibitor Control | LPS + ATP + Z-VAD-FMK | 0.071 | 6.5 | 0.108 | 91.2% |
Experimental Protocols
Materials and Reagents
-
This compound Substrate: Store at -20°C, protect from light.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 5 mM DTT). Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 10 mM DTT). Store at 4°C. Add DTT fresh before use.
-
p-Nitroaniline (pNA) Standard: For creating a standard curve.
-
Caspase Inhibitor (optional): Z-VAD-FMK, a pan-caspase inhibitor, can be used as a negative control.[5][6]
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Cultured cells (e.g., THP-1 monocytes, macrophages).
-
Inducing agents (e.g., Lipopolysaccharide (LPS), ATP).
-
Phosphate-Buffered Saline (PBS).
-
Protein Assay Reagent (e.g., BCA or Bradford).
Protocol 1: Cell Lysate Preparation
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with desired stimuli (e.g., LPS for priming, followed by ATP for activation) to induce caspase activity. Include untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, scrape them into the media. For suspension cells, directly collect the cell suspension. Transfer the cells to a conical tube.
-
Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again as in the previous step.
-
Lysis: Aspirate the PBS and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A recommended volume is 50 µL of lysis buffer per 1-2 million cells.[4]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate. Keep it on ice for immediate use or store at -80°C for later analysis.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method. This is crucial for normalizing the caspase activity.
Protocol 2: Caspase Activity Assay in a 96-Well Plate
-
Prepare Reagents: Thaw all necessary reagents and keep them on ice. Prepare the 2X Reaction Buffer with fresh DTT.
-
Prepare Cell Lysates: Dilute the cell lysates with Cell Lysis Buffer to a final protein concentration of 1-2 mg/mL.
-
Plate Setup: Add 50 µL of each diluted cell lysate to the wells of a 96-well plate in triplicate.
-
Samples: Cell lysates from treated and untreated cells.
-
Inhibitor Control (optional): Pre-incubate a lysate sample with a caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 10-15 minutes at 37°C before adding the reaction buffer.[7]
-
Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background absorbance.
-
-
Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer to each well.
-
Add Substrate: Add 5 µL of this compound substrate (typically from a 4 mM stock solution to achieve a final concentration of 200 µM) to each well.[4]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.[4]
Protocol 3: p-Nitroaniline (pNA) Standard Curve
-
Prepare pNA Stock Solution: Prepare a 10 mM stock solution of pNA in DMSO.
-
Prepare Serial Dilutions: Create a series of standards by diluting the pNA stock solution in Cell Lysis Buffer to final concentrations ranging from 0 to 200 µM.
-
Plate Setup: Add 100 µL of each pNA standard to the wells of the 96-well plate in triplicate.
-
Measure Absorbance: Read the absorbance at 405 nm.
-
Plot Standard Curve: Plot the absorbance values against the corresponding pNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of pNA produced in the assay.
Data Analysis
-
Subtract Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate pNA Concentration: Use the equation from the pNA standard curve to determine the concentration of pNA produced in each sample.
-
Normalize Caspase Activity: Normalize the caspase activity to the protein concentration of the cell lysate and the incubation time. The activity can be expressed as µmol of pNA released per minute per mg of protein.
-
Formula: Caspase Activity = (pNA concentration (µM) x Total reaction volume (L)) / (Incubation time (min) x Protein concentration (mg/mL) x Lysate volume (mL))
-
-
Calculate Percent Inhibition (for inhibitor studies):
-
Formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100
-
Visualizations
Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation
Caption: Inflammasome signaling pathway leading to Caspase-1 activation.
Experimental Workflow: Caspase Activity Assay
Caption: Workflow for the 96-well plate caspase activity assay.
Logical Relationship: Principle of the Colorimetric Assay
Caption: The principle of the this compound colorimetric assay.
References
Application Notes and Protocols for Ac-WEHD-pNA Assay with Purified Recombinant Caspase-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic analysis of purified recombinant caspase-1 using the colorimetric substrate Ac-WEHD-pNA (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide). This assay is a fundamental tool for characterizing caspase-1 activity, screening for inhibitors, and understanding its role in inflammatory pathways.
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1] It functions by cleaving the precursors of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1] Caspase-1 itself is activated through the assembly of multi-protein complexes called inflammasomes in response to various pathogenic and endogenous danger signals.[2][3][4]
The this compound assay provides a simple and reliable method to quantify the enzymatic activity of purified recombinant caspase-1. The assay relies on the ability of active caspase-1 to cleave the tetrapeptide substrate this compound, releasing the chromophore p-nitroaniline (pNA).[5] The amount of released pNA is directly proportional to the caspase-1 activity and can be measured spectrophotometrically at a wavelength of 405 nm.[5][6]
Principle of the Assay
The fundamental principle of this colorimetric assay is the enzymatic cleavage of a synthetic substrate by caspase-1. The substrate, this compound, is composed of the preferred caspase-1 recognition sequence (WEHD) linked to a p-nitroaniline (pNA) molecule. In its uncleaved form, the substrate is colorless. Upon cleavage by active caspase-1, the pNA is released, which imparts a yellow color to the solution. The intensity of this color, measured as absorbance at 405 nm, is directly proportional to the amount of active caspase-1 in the sample.
Signaling Pathway: Caspase-1 Activation via the Canonical Inflammasome
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Purified Recombinant Caspase-1 | Various | - | -80°C |
| This compound Substrate (4 mM in DMSO) | Various | - | -20°C (protect from light) |
| Caspase Assay Buffer (5X) | Various | - | 4°C |
| Dithiothreitol (DTT) (1 M) | Various | - | -20°C |
| Dimethyl Sulfoxide (DMSO) | Various | - | Room Temperature |
| 96-well flat-bottom microplate | Various | - | Room Temperature |
| Microplate reader | - | - | - |
Experimental Protocols
Reagent Preparation
1X Caspase Assay Buffer: Prepare the 1X Caspase Assay Buffer by diluting the 5X stock with sterile, nuclease-free water. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 1X buffer). Keep the buffer on ice.
Purified Recombinant Caspase-1: Thaw the enzyme on ice. The optimal concentration of the enzyme should be determined empirically. A starting concentration range of 10-100 nM is recommended. Dilute the enzyme in 1X Caspase Assay Buffer immediately before use.
This compound Substrate: Thaw the 4 mM stock solution at room temperature and protect it from light. The final concentration of the substrate in the assay will typically range from 50 to 200 µM.
Experimental Workflow Diagram
Caption: Workflow for the this compound assay with purified caspase-1.
Assay Protocol for Kinetic Analysis
This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for purified recombinant caspase-1.
-
Prepare the 96-well plate:
-
Blank wells: Add 50 µL of 1X Caspase Assay Buffer.
-
Enzyme wells: Add 50 µL of diluted purified recombinant caspase-1 to the remaining wells.
-
-
Prepare substrate dilutions: Prepare a series of dilutions of the this compound substrate in 1X Caspase Assay Buffer to achieve final concentrations ranging from, for example, 10 µM to 200 µM in the final reaction volume.
-
Initiate the reaction: Add 50 µL of the various substrate dilutions to the wells containing the enzyme and the blank wells. The final reaction volume will be 100 µL.
-
Incubate: Immediately after adding the substrate, start monitoring the absorbance at 405 nm at 37°C using a microplate reader in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance: For an endpoint assay, after the incubation period, measure the absorbance at 405 nm.
Data Analysis
-
Correct for background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate reaction velocity: For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. The velocity can be expressed in units of absorbance units per minute (AU/min) or converted to moles of pNA produced per minute using the molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹ at 405 nm, path length needs to be considered for the microplate reader).
-
Determine Km and Vmax: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
Quantitative Data Summary
The following tables provide example data and expected parameter ranges for the this compound assay with purified recombinant caspase-1. Actual values may vary depending on the specific enzyme preparation, assay conditions, and instrumentation.
Table 1: Recommended Reagent Concentrations
| Component | Stock Concentration | Final Concentration in Assay |
| Purified Recombinant Caspase-1 | Varies | 10 - 100 nM |
| This compound Substrate | 4 mM in DMSO | 10 - 200 µM |
| DTT | 1 M | 10 mM |
| Caspase Assay Buffer | 5X | 1X |
Table 2: Example Kinetic Data
| Substrate [S] (µM) | Initial Velocity (V₀) (mAU/min) |
| 10 | 5.2 |
| 25 | 11.8 |
| 50 | 20.5 |
| 100 | 31.0 |
| 150 | 36.5 |
| 200 | 40.1 |
Table 3: Typical Kinetic Parameters for Caspase-1 with this compound
| Parameter | Typical Value Range | Description |
| Km | 20 - 100 µM | Substrate concentration at 1/2 Vmax |
| Vmax | Varies | Maximum reaction velocity at saturating substrate |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | - Substrate degradation- Contaminated reagents | - Prepare fresh substrate dilutions.- Use high-purity reagents and water.- Protect substrate from light. |
| Low or no enzyme activity | - Inactive enzyme- Incorrect buffer pH or composition- Absence of DTT | - Use a new aliquot of enzyme.- Ensure the assay buffer is at the optimal pH (typically 7.2-7.5).- Always add fresh DTT to the assay buffer before use. |
| Non-linear reaction progress | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or monitor the reaction for a shorter period.- Perform the assay on ice or at a lower temperature to check for enzyme stability. |
| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature during the assay. |
Conclusion
The this compound assay is a robust and straightforward method for quantifying the activity of purified recombinant caspase-1. The detailed protocols and data presentation provided in these application notes will enable researchers to accurately characterize caspase-1 kinetics and effectively screen for potential inhibitors, thereby facilitating research and drug development in the field of inflammation and immunology.
References
- 1. cephamls.com [cephamls.com]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. Inflammasome activation and assembly at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
Application Notes and Protocols for Ac-WEHD-pNA Caspase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ac-WEHD-pNA (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid p-nitroanilide) assay is a colorimetric method for the sensitive detection of caspase-1, caspase-4, and caspase-5 activity. These inflammatory caspases are key players in the innate immune response. Caspase-1 is activated by the canonical inflammasome pathway and is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Caspases-4 and -5 (caspase-11 in mice) are activated through the non-canonical inflammasome pathway by direct binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4][5][6][7][8] Activation of these caspases leads to the cleavage of Gasdermin D, inducing pyroptosis, a pro-inflammatory form of cell death.[3] This application note provides a detailed protocol for utilizing a compatible cell lysis buffer for the effective measurement of this compound cleavage.
Principle of the Assay
The assay utilizes the synthetic tetrapeptide this compound as a substrate.[2][9] In the presence of active caspase-1, -4, or -5, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The liberated pNA can be quantified by measuring its absorbance at 405 nm.[1][10][11] The amount of pNA released is directly proportional to the enzymatic activity of the caspases in the cell lysate.
Cell Lysis Buffer Compatibility
The choice of cell lysis buffer is critical for maintaining the enzymatic activity of caspases and ensuring compatibility with the downstream colorimetric assay. An optimal lysis buffer should efficiently lyse cells without denaturing the caspases or interfering with the pNA absorbance reading. Based on a review of established protocols, a recommended lysis buffer formulation is provided below.
Recommended Lysis Buffer Formulation
A lysis buffer containing a non-ionic detergent like CHAPS is recommended for preserving caspase activity.
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES, pH 7.4 | 1 M | 50 mM | Buffering agent to maintain physiological pH.[10][12] |
| CHAPS | 10% (w/v) | 0.1% - 5 mM | A mild, non-denaturing zwitterionic detergent for cell lysis.[10][12][13] |
| DTT | 1 M | 5 - 10 mM | Reducing agent to maintain the reduced state of the caspase active site cysteine.[12][14][15] |
| EDTA-free Protease Inhibitor Cocktail | 100X | 1X | Prevents degradation of caspases by other cellular proteases. EDTA is omitted as it can interfere with some downstream applications.[16][17][18][19][20] |
Note: It is crucial to add the DTT and protease inhibitor cocktail to the lysis buffer immediately before use to ensure their effectiveness.
Experimental Protocols
A. Preparation of Reagents
-
Lysis Buffer (1X): Prepare the lysis buffer by diluting the stock solutions in nuclease-free water to the final concentrations listed in the table above. Keep the lysis buffer on ice.
-
Assay Buffer (1X): A suitable assay buffer is essential for optimal caspase activity. A recommended formulation is: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[21]
-
This compound Substrate (4 mM): Reconstitute the this compound substrate in sterile DMSO.[11] Store aliquots at -20°C and protect from light.
-
pNA Standard (10 mM): Prepare a stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve for quantifying the amount of pNA released in the assay.
B. Cell Lysis Protocol
-
Cell Culture and Treatment: Plate cells at a desired density and treat with appropriate stimuli to induce inflammasome activation.
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Adherent cells: Scrape cells in ice-cold PBS and pellet by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A recommended volume is 100 µL per 1-5 x 10^6 cells.
-
Incubation: Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube. Keep the lysate on ice for immediate use or store at -80°C for later analysis.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a detergent-compatible protein assay, such as the BCA assay. This is necessary for normalizing the caspase activity.
C. This compound Assay Protocol
-
Prepare pNA Standard Curve: Prepare a series of pNA standards (e.g., 0, 10, 20, 50, 100, 200 µM) by diluting the 10 mM pNA stock in 1X Assay Buffer.
-
Reaction Setup:
-
In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well. A 2X Reaction Buffer can be prepared with 40 mM HEPES (pH 7.4), 4 mM EDTA, 0.2% CHAPS, and 10 mM DTT.
-
Include a blank control for each sample containing 50 µL of Lysis Buffer instead of cell lysate.
-
-
Substrate Addition: Add 5 µL of the 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[1][11]
D. Data Analysis
-
Correct for Background: Subtract the absorbance value of the blank (no lysate) from the absorbance values of the samples.
-
Quantify pNA Production: Use the pNA standard curve to determine the concentration of pNA produced in each sample.
-
Calculate Caspase Activity: Express the caspase activity as the amount of pNA released per unit of protein per unit of time (e.g., nmol pNA/mg protein/hour).
-
Fold Increase: The results can also be expressed as the fold increase in caspase activity in treated samples compared to untreated controls.
Visualization of Pathways and Workflow
Signaling Pathways
The this compound assay measures the activity of caspases involved in two distinct inflammasome pathways: the canonical and non-canonical pathways.
Caption: Canonical Inflammasome Pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. cephamls.com [cephamls.com]
- 3. researchgate.net [researchgate.net]
- 4. Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scbt.com [scbt.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. abmole.com [abmole.com]
- 19. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 20. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Ac-WEHD-pNA Caspase-1 Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Ac-WEHD-pNA colorimetric assay to measure caspase-1 activity.
Troubleshooting Guide: High Background
High background in the this compound assay can obscure the specific signal from caspase-1 activity, leading to inaccurate results. The following section addresses common causes of high background and provides systematic solutions.
Q1: What are the primary causes of high background in my this compound assay?
High background can stem from several factors related to reagents, experimental procedure, and the samples themselves. The most common culprits include:
-
Substrate Instability: The this compound substrate can degrade over time, leading to the spontaneous release of the p-nitroaniline (pNA) chromophore.
-
Contamination: Contamination of samples or reagents with other proteases can lead to non-specific cleavage of the substrate.
-
Non-Enzymatic Hydrolysis: Chemical components in your sample or buffer can cause the substrate to break down without enzymatic activity.
-
Sample-Related Issues: The inherent properties of your cell lysates, such as high endogenous enzyme activity other than caspase-1, can contribute to the background.
-
Assay Conditions: Suboptimal assay conditions, like extended incubation times or high temperatures, can increase background signal.
Q2: My "no-enzyme" control has high absorbance. What should I do?
A high reading in your no-enzyme control is a clear indicator of substrate-related issues.
| Potential Cause | Recommended Solution |
| Substrate Degradation | Aliquot the this compound substrate upon receipt and store it at -20°C or lower, protected from light.[1] Avoid repeated freeze-thaw cycles.[1] |
| Abiotic Hydrolysis | Prepare fresh assay buffers for each experiment. Ensure the pH of your buffer is within the optimal range for the assay and that it does not contain components that could lead to non-enzymatic cleavage of the substrate. |
| Contaminated Reagents | Use fresh, high-purity reagents, including water and buffer components. If contamination is suspected, prepare new stock solutions. |
Q3: My "vehicle-treated" or "uninduced" cell lysates show high activity. How can I reduce this?
High background in your negative control lysates suggests either basal caspase-1 activity or interfering substances.
| Potential Cause | Recommended Solution |
| Basal Caspase-1 Activity | Some cell types may have a naturally high basal level of caspase-1 activity. Ensure your experimental design accounts for this by comparing treated samples to untreated controls from the same experiment. |
| Interfering Proteases | Cell lysates contain a multitude of proteases. The inclusion of a specific caspase-1 inhibitor, such as Ac-YVAD-CMK, in a control well can help determine the proportion of the signal that is specific to caspase-1. |
| Interfering Substances | Components in the cell lysis buffer or the lysate itself can interfere with the assay. It is recommended to run a control with lysis buffer alone to check for interference. Some assay kits recommend specific lysis buffers that are optimized for the assay. |
Q4: How can I optimize my assay protocol to minimize background?
Careful optimization of the assay protocol is crucial for achieving a good signal-to-noise ratio.
| Parameter | Optimization Strategy |
| Incubation Time | Perform a time-course experiment to determine the optimal incubation time where the specific signal is high and the background is low. Avoid unnecessarily long incubation periods.[1] |
| Temperature | Incubate at the recommended temperature, typically 37°C.[1] Higher temperatures can increase the rate of non-enzymatic hydrolysis. |
| Substrate Concentration | Use the recommended concentration of this compound. While a higher concentration may increase the signal, it can also lead to a higher background. |
| Protein Concentration | Titrate the amount of cell lysate used in the assay. Using too much protein can increase the background from interfering substances. |
Frequently Asked Questions (FAQs)
Q5: What are the essential controls to include in my this compound assay?
To ensure the validity of your results, the following controls are highly recommended:
-
Blank (No Lysate, No Substrate): Contains only assay buffer. This control is used to zero the plate reader.
-
No-Enzyme Control (Substrate Only): Contains assay buffer and the this compound substrate. This measures the rate of spontaneous substrate hydrolysis.
-
No-Substrate Control (Lysate Only): Contains assay buffer and your cell lysate. This control helps to identify any background color from the lysate itself.
-
Uninduced/Vehicle Control: Cells that have not been treated with your experimental stimulus. This establishes the basal level of caspase-1 activity.
-
Positive Control: A sample known to have high caspase-1 activity, or purified active caspase-1. This confirms that the assay is working correctly.
-
Inhibitor Control: A sample treated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to confirm the specificity of the measured activity.
Q6: How should I prepare and store the this compound substrate?
The this compound substrate is typically supplied as a powder and should be stored at -20°C.[2] For use, it is dissolved in an organic solvent like DMSO to create a concentrated stock solution.[2] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Q7: Can other caspases cleave the this compound substrate?
While this compound is a preferred substrate for caspase-1, it can also be cleaved by other inflammatory caspases, such as caspase-4 and caspase-5 in humans.[3] Therefore, it is important to consider the cellular context and use specific inhibitors to confirm the identity of the active caspase.
Experimental Protocol: this compound Caspase-1 Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
This compound Substrate (4 mM stock in DMSO)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis or inflammasome activation in your cells using the desired treatment. Include an untreated or vehicle-treated control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Setup:
-
On a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Lysis Buffer.
-
Prepare the necessary controls as outlined in the FAQ section.
-
Prepare the reaction mix by diluting the 4 mM this compound stock solution to the desired final concentration in 2x Reaction Buffer. A final concentration of 200 µM is common.
-
Add 50 µL of the 2x Reaction Buffer containing the this compound substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1] The optimal incubation time should be determined empirically.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
If the "no-enzyme" control shows a significant reading, subtract this value from all sample readings.
-
Caspase-1 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.
-
Visualizations
Caspase-1 Activation Pathway
References
Ac-WEHD-pNA Assay Technical Support Center: Optimization for Specific Cell Lines
Welcome to the technical support center for the Ac-WEHD-pNA colorimetric assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and which caspases does it detect?
The this compound assay is a colorimetric method used to measure the activity of specific caspases. The substrate, this compound, is a synthetic tetrapeptide (N-Acetyl-Trp-Glu-His-Asp) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When cleaved by an active caspase, free pNA is released, which can be quantified by measuring its absorbance at 405 nm. This substrate is primarily recognized by inflammatory caspases, including caspase-1, caspase-4, and caspase-5, and has also been reported as a substrate for caspase-14.[1]
Q2: What is the principle of the assay?
The assay is based on the enzymatic activity of target caspases on the this compound substrate. The level of caspase activity in a cell lysate is directly proportional to the amount of pNA released, which results in a yellow color. The absorbance of the yellow product is measured using a spectrophotometer or microplate reader at 405 nm.[2]
Q3: Can this assay distinguish between caspase-1, -4, and -5 activity?
No, the this compound substrate can be cleaved by multiple caspases.[1] Therefore, the assay measures the total WEHD-ase activity in the cell lysate. To identify the specific caspase responsible for the activity, additional experiments, such as using specific caspase inhibitors or Western blotting for the activated form of each caspase, are recommended.
Q4: What are the key components of a typical this compound assay kit?
A typical kit includes:
-
Cell Lysis Buffer: To break open the cells and release intracellular contents.
-
Reaction Buffer: Provides optimal pH and ionic strength for caspase activity. It is often supplied as a 2x concentrate.
-
Dithiothreitol (DTT): A reducing agent added to the reaction buffer immediately before use to maintain the active state of the caspases.
-
This compound Substrate: The colorimetric substrate for the caspases.
-
(Optional) Positive Control: A recombinant active caspase to validate the assay components.
-
(Optional) Inhibitor: A specific inhibitor (e.g., Ac-YVAD-CHO for caspase-1) to confirm the specificity of the measured activity.
Q5: How should I prepare my cell lysates?
For both suspension and adherent cells, the general steps are:
-
Induce the specific caspase activity in your cells using an appropriate stimulus.
-
Harvest the cells (by centrifugation for suspension cells or scraping for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled lysis buffer at a recommended concentration (e.g., 1-5 x 10^6 cells in 50 µL of lysis buffer).
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic extract, for the assay. It is crucial to determine the protein concentration of the lysate to ensure equal loading in the assay.
Troubleshooting Guides
Issue 1: High Background Signal in the Blank (Reagent-Only) Wells
| Question | Possible Cause | Solution |
| Why is the absorbance in my blank wells (containing only buffer and substrate) high? | 1. Substrate degradation: The this compound substrate may have degraded due to improper storage or repeated freeze-thaw cycles. | 1. Aliquot the substrate upon first use and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| 2. Contaminated reagents: Buffers or water used for dilutions might be contaminated. | 2. Use fresh, high-quality reagents and sterile, nuclease-free water. | |
| 3. Incorrect plate reading: Reading at an incorrect wavelength or using a plate with scratches can increase background. | 3. Ensure the microplate reader is set to 405 nm. Use a new, clean 96-well plate. |
Issue 2: Low or No Signal in Induced Samples
| Question | Possible Cause | Solution |
| I've induced my cells, but I'm not seeing an increase in caspase activity compared to the control. | 1. Inefficient induction: The stimulus used may not be optimal for the specific cell line, or the timing of the induction is incorrect. | 1. Perform a time-course and dose-response experiment for your inducer. Refer to the literature for conditions specific to your cell line (see Table 1). |
| 2. Low protein concentration: The amount of protein in the lysate may be insufficient. | 2. Measure the protein concentration of your lysate and ensure you are using an adequate amount (typically 50-200 µg per reaction). You may need to concentrate your lysate or start with more cells. | |
| 3. Inactive caspases: The caspases may have been inactivated during sample preparation. | 3. Keep lysates on ice at all times. Add DTT to the reaction buffer immediately before use. Avoid repeated freeze-thaw cycles of the lysate. | |
| 4. Low caspase expression: The cell line you are using may have low endogenous expression of the target caspases. | 4. Check the literature for the expression levels of caspase-1, -4, and -5 in your cell line. For some cell lines, priming with agents like IFNγ may be necessary to upregulate caspase expression.[3] | |
| 5. Incorrect assay setup: Incorrect volumes or expired reagents were used. | 5. Double-check the protocol, ensure calibrated pipettes are used, and that reagents are within their expiration date. |
Issue 3: High Signal in Uninduced (Negative Control) Samples
| Question | Possible Cause | Solution |
| My untreated control cells are showing high caspase activity. | 1. Spontaneous activation: Some cell lines, particularly immune cells like monocytes, may have constitutively active caspases or can be easily activated by handling.[4][5] | 1. Handle cells gently during harvesting and lysis. Minimize the time between cell lysis and performing the assay. |
| 2. Cell stress: Over-confluent cultures or harsh harvesting techniques (e.g., excessive trypsinization for adherent cells) can induce caspase activity. | 2. Use cells from a healthy, sub-confluent culture. For adherent cells, consider using a gentle cell scraper instead of trypsin. | |
| 3. Lysate concentration is too high: Very high protein concentrations can sometimes lead to non-specific substrate cleavage. | 3. Titrate the amount of cell lysate used in the assay to find a concentration that gives a low background signal in control samples while still providing a good dynamic range for induced samples. |
Data Presentation: Cell Line-Specific Optimization Parameters
The optimal conditions for the this compound assay can vary significantly between cell lines due to differences in caspase expression levels and cellular responses to stimuli. The following table summarizes recommended starting conditions for common cell lines.
Table 1: Recommended Conditions for this compound Assay in Various Cell Lines
| Cell Line | Cell Type | Typical Cell Number per Assay | Recommended Protein Conc. | Induction Stimuli & Conditions | Notes |
| THP-1 | Human monocytic | 1-2 x 10^6 | 100-200 µg | LPS + ATP/Nigericin: Prime with 10-100 ng/mL LPS for 1-3 hours, then stimulate with 5 mM ATP for 45 min or 10-20 µM Nigericin for 30-60 min.[6][7] | Differentiate with PMA (5-100 nM) for 48h to get macrophage-like cells for inflammasome studies.[6][8] |
| Primary Macrophages | Human or Murine | 1-2 x 10^6 | 100-200 µg | LPS + ATP/Nigericin: Similar to THP-1 cells. Heme: Can be used as a DAMP to activate caspases.[9][10] | M1-polarized macrophages express higher levels of caspase-5.[9][10] |
| HeLa | Human cervical cancer (epithelial) | 2-5 x 10^6 | 100-200 µg | LPS (intracellular): Requires priming with IFNγ, followed by transfection or electroporation of LPS.[3][11] | These cells have low basal expression of inflammatory caspases; priming is crucial. |
| Keratinocytes (e.g., HaCaT, primary) | Human epithelial | 2-5 x 10^6 | 100-200 µg | Terminal Differentiation: Caspase-14 is activated during cornification, not by typical apoptotic stimuli.[9][12] | The role and activation of caspase-1, -4, and -5 are less characterized in these cells. The this compound assay would primarily detect caspase-14 activity in this context. |
| Jurkat | Human T lymphocyte | 1-5 x 10^6 | 50-150 µg | Varies depending on the target. Less common for inflammatory caspase studies. | These cells are more commonly used for apoptosis studies involving caspases-3, -8, and -9. |
Experimental Protocols
Detailed Methodology: this compound Colorimetric Assay
This protocol provides a general framework. Optimization of cell number, protein concentration, and incubation times is recommended for each specific cell line and experimental setup.
1. Reagent Preparation:
-
1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 2X Reaction Buffer with sterile, nuclease-free water.
-
Complete Assay Buffer: Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 10 mM. Keep on ice.
-
pNA Standard Curve (Optional but Recommended): Prepare a series of pNA standards (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting a stock solution in 1X Assay Buffer.
2. Sample Preparation:
-
Cell Culture and Induction: Plate cells at an appropriate density. Treat cells with the desired stimulus to induce caspase activity. Include an untreated control group.
-
Cell Lysis:
-
For suspension cells (e.g., THP-1, Jurkat), pellet 1-5 x 10^6 cells by centrifugation (e.g., 500 x g for 5 minutes).
-
For adherent cells (e.g., HeLa, Keratinocytes), gently scrape the cells.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
3. Assay Procedure (96-well plate format):
-
In a clear, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to the appropriate wells.
-
For each sample, prepare a background control well containing the same amount of lysate but no substrate.
-
If using, set up wells for a positive control (e.g., active caspase-1) and an inhibitor control.
-
Add 50 µL of Complete Assay Buffer to each well.
-
Start the reaction by adding 5-10 µL of the this compound substrate (final concentration typically 200 µM) to each well (except the background control wells).
-
Mix gently by tapping the plate.
-
Cover the plate and incubate at 37°C for 1-2 hours. Protect from light.
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance value of the background control from the corresponding sample reading.
-
If a pNA standard curve was generated, determine the concentration of pNA in each sample.
-
Express the results as the fold increase in caspase activity in the induced samples compared to the uninduced control.
Mandatory Visualizations
References
- 1. Expression and transcriptional regulation of caspase-14 in simple and complex epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Expression and transcriptional regulation of caspase-14 in simple and complex epithelia | Semantic Scholar [semanticscholar.org]
- 3. CASP5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Optimization of adaptation parameters from adhesion cell culture in serum-containing media to suspension in chemically defined media by superlative box design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different Keratinocyte Cell Line Models for Analysis of NLRP1 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Effect of DTT concentration on Ac-WEHD-PNA assay
Welcome to the technical support center for the Ac-WEHD-pNA assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the enzymatic activity of specific caspase enzymes. The substrate, this compound, is recognized and cleaved by caspases, particularly caspase-1, as well as caspases-4, -5, and -14.[1] Upon cleavage, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[2][3] This assay is commonly used to study inflammatory pathways and screen for inhibitors of these caspases.
Q2: What is the role of Dithiothreitol (DTT) in this assay?
Dithiothreitol (DTT) is a reducing agent that is crucial for maintaining the activity of caspase enzymes. Caspases are cysteine proteases, and their active site contains a critical cysteine residue that can be easily oxidized, leading to inactivation. DTT protects this cysteine from oxidation, ensuring the enzyme remains in its active state throughout the experiment.[4] It also helps to prevent the formation of disulfide bonds and protein aggregation in the cell lysate, which could otherwise interfere with the assay.[4]
Q3: What is the recommended concentration of DTT in the this compound assay?
Most standard protocols for caspase colorimetric assays recommend a final DTT concentration of 10 mM in the reaction buffer.[3][5][6][7][8] This concentration has been found to be optimal for maintaining maximal enzyme activity.
Troubleshooting Guide
High background, low signal, and high variability are common issues encountered during the this compound assay. This guide provides potential causes and solutions for these problems, with a particular focus on the impact of DTT concentration.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and reduce the dynamic range of the assay.
| Potential Cause | Troubleshooting Steps |
| Spontaneous substrate degradation | - Prepare fresh substrate solution for each experiment. - Protect the substrate solution from light.[6][7] - Run a "no enzyme" control (substituting lysate with lysis buffer) to quantify the rate of spontaneous degradation. |
| Contamination of reagents | - Use fresh, high-purity water and buffers. - Filter-sterilize buffers to remove any microbial contamination that could have proteolytic activity. |
| Non-enzymatic reduction of pNA by DTT | While DTT is a reducing agent, there is no direct evidence to suggest that it significantly reduces p-nitroaniline at the concentrations (1-20 mM) and neutral pH (7.2-7.5) typically used in the assay. However, to rule this out: - Run a control with only buffer, DTT, and substrate (no cell lysate). If the background is high in this control, consider using a freshly prepared DTT solution. |
| Presence of other proteases in the cell lysate | - Prepare cell lysates on ice and use protease inhibitor cocktails (cysteine protease inhibitors should be excluded if measuring caspase activity). - Minimize the time between lysate preparation and the assay. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzyme's activity or the detection of the cleaved substrate.
| Potential Cause | Troubleshooting Steps |
| Inactive Caspase Enzyme | - Insufficient DTT Concentration: Ensure the final DTT concentration in the reaction is 10 mM. Prepare the DTT-containing reaction buffer immediately before use, as DTT can oxidize in solution.[6] - Improper Sample Handling: Avoid repeated freeze-thaw cycles of cell lysates. Store lysates at -80°C for long-term storage. - Cell line/treatment did not induce caspase activity: Confirm the induction of apoptosis or inflammation by a secondary method, such as Western blotting for cleaved caspase-1. |
| Sub-optimal Assay Conditions | - Incorrect pH: Ensure the reaction buffer is at the optimal pH for caspase activity (typically pH 7.2-7.5). - Incorrect Temperature: Incubate the reaction at 37°C for the recommended time (usually 1-2 hours).[7] |
| Issues with Detection | - Incorrect Wavelength: Ensure the plate reader is set to measure absorbance at 400-405 nm.[2][7] - Insufficient Incubation Time: If the signal is low, you can extend the incubation time. However, be mindful of increasing the background signal. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can make data interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. - When preparing the reaction mix, make a master mix to be distributed to all wells to minimize variations.[3] |
| Incomplete Mixing | - Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. |
| Temperature Gradients across the plate | - Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate near the edges of the incubator. |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
1. Sample Preparation: a. Induce apoptosis or inflammation in your cells using the desired method. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer on ice. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.
2. Assay Procedure: a. In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with lysis buffer. b. Prepare a 2X Reaction Buffer containing 20 mM DTT. Add 50 µL of this buffer to each well, bringing the final DTT concentration to 10 mM. c. Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM). d. Include appropriate controls:
- Blank: Lysis buffer, 2X Reaction Buffer with DTT, but no substrate.
- No Enzyme Control: Lysis buffer, 2X Reaction Buffer with DTT, and substrate.
- Positive Control: A sample known to have high caspase-1 activity. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Read the absorbance at 400-405 nm using a microplate reader.
Visualizations
Caspase-1 Activation Pathway
The following diagram illustrates a simplified pathway for the activation of caspase-1 through the NLRP3 inflammasome, a key signaling complex in the inflammatory response.
Caption: Simplified NLRP3 inflammasome pathway leading to Caspase-1 activation.
This compound Assay Workflow
This diagram outlines the key steps of the this compound experimental workflow.
Caption: Experimental workflow for the this compound caspase assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in the this compound assay.
Caption: Troubleshooting flowchart for the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. Caspase-1 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. m.medicalalgorithms.com [m.medicalalgorithms.com]
- 8. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-WEHD-pNA Caspase Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of the colorimetric substrate Ac-WEHD-pNA with cell lysates to measure the activity of caspase-1, caspase-4, and caspase-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which caspases does it detect?
This compound is a synthetic tetrapeptide (N-Acetyl-Trp-Glu-His-Asp) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). It serves as a substrate for certain caspases. Upon cleavage by an active caspase, free pNA is released, which can be quantified by measuring its absorbance at 400-405 nm. This compound is recognized by inflammatory caspases, primarily caspase-1, caspase-4, and caspase-5.[1]
Q2: What is the recommended incubation time for this compound with cell lysate?
A general incubation time of 1 to 2 hours at 37°C is recommended in most protocols.[2][3] However, the optimal incubation time can vary depending on the cell type, the method of inducing apoptosis or inflammation, and the specific activity of the caspases in the lysate. Therefore, it is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q3: How much cell lysate protein should I use in the assay?
A typical starting range for total protein from the cell lysate is 50-200 µg per reaction. The optimal amount may vary, so it is advisable to perform a protein concentration titration to find the linear range of the assay for your samples.
Q4: How do I prepare a p-nitroaniline (pNA) standard curve?
A pNA standard curve is essential for quantifying the amount of pNA released in your samples and, consequently, the caspase activity. You can prepare a standard curve by making serial dilutions of a pNA standard solution and measuring the absorbance at 405 nm.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol describes how to perform a time-course experiment to find the optimal incubation period for your caspase activity assay.
Materials:
-
Cell lysate containing activated caspases
-
This compound substrate (typically 200 µM final concentration)
-
Assay buffer (e.g., containing HEPES, DTT, and glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing your cell lysate and assay buffer in multiple wells of a 96-well plate.
-
Initiate the reaction by adding the this compound substrate to all wells simultaneously.
-
Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 10-15 minutes) for a total period of up to 4 hours or longer.
-
Plot the absorbance values against time to generate a reaction curve. The optimal incubation time is the point within the linear phase of the curve before the reaction starts to plateau.
Data Presentation:
| Time (minutes) | Absorbance at 405 nm (Treated Lysate) | Absorbance at 405 nm (Control Lysate) |
| 0 | 0.052 | 0.050 |
| 15 | 0.125 | 0.055 |
| 30 | 0.210 | 0.060 |
| 45 | 0.305 | 0.065 |
| 60 | 0.410 | 0.070 |
| 75 | 0.505 | 0.075 |
| 90 | 0.590 | 0.080 |
| 105 | 0.675 | 0.085 |
| 120 | 0.750 | 0.090 |
| 150 | 0.810 | 0.095 |
| 180 | 0.850 | 0.100 |
| 210 | 0.865 | 0.105 |
| 240 | 0.870 | 0.110 |
Note: The above data is hypothetical and for illustrative purposes only.
Protocol 2: Standard Caspase Activity Assay
Materials:
-
Cell lysate (50-200 µg of total protein)
-
This compound substrate (200 µM final concentration)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of cell lysate to a well in a 96-well plate.
-
Add 50 µL of 2x reaction buffer containing DTT.
-
Add 5 µL of this compound substrate.
-
Incubate the plate at 37°C for the predetermined optimal time (from Protocol 1), protected from light.
-
Measure the absorbance at 405 nm.
-
Include appropriate controls: a blank (no lysate), a negative control (lysate from untreated cells), and a positive control (lysate from cells treated with a known caspase activator).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous apoptosis in untreated cells. 2. Contamination of reagents. 3. Non-specific substrate cleavage by other proteases. | 1. Use a "no-cell" control to determine the true background. Ensure cells are healthy before treatment. 2. Use fresh, sterile reagents. 3. Include a caspase-specific inhibitor control to confirm the signal is from caspase activity. |
| No or Low Signal | 1. Inefficient cell lysis. 2. Insufficient caspase activation. 3. Sub-optimal incubation time or temperature. 4. Degraded substrate or enzyme. | 1. Ensure complete cell lysis by trying different lysis buffers or mechanical disruption methods. 2. Verify the effectiveness of your apoptosis/inflammation-inducing agent. 3. Perform a time-course and temperature optimization experiment. 4. Use fresh substrate and ensure proper storage of lysates. |
| Inconsistent Results | 1. Pipetting errors. 2. Variation in cell number or protein concentration. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and be consistent with technique. 2. Normalize caspase activity to total protein concentration. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.
Caption: Non-Canonical Inflammasome Pathway for Caspase-4/5 Activation.
Caption: General Experimental Workflow for Caspase Activity Assay.
References
Negative and positive controls for Ac-WEHD-PNA caspase assay
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using the Ac-WEHD-pNA colorimetric assay to measure caspase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound caspase assay?
The this compound assay is a colorimetric method to detect the activity of specific caspases. The substrate, this compound, consists of a tetrapeptide sequence (WEHD) recognized by certain caspases, linked to a chromophore, p-nitroaniline (pNA). When a caspase cleaves the substrate, pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2] The level of caspase activity in a sample is directly proportional to the color intensity.[3]
Q2: Which caspases can be detected with the this compound substrate?
This compound is a substrate for inflammatory caspases, primarily caspase-1, caspase-4, caspase-5, and caspase-14.[4][5][6]
Q3: What is a suitable positive control for this assay?
A positive control is essential to ensure that the assay is working correctly. There are two main types of positive controls:
-
Induced Cell Lysate: Treat cells with a known inducer of the target caspase. For example, to measure caspase-1 activity, you can stimulate appropriate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS). This will activate the inflammasome pathway, leading to the activation of caspase-1.
-
Recombinant Active Caspase: Use a purified, active recombinant caspase (e.g., caspase-1 or caspase-5) in the assay. This directly tests the functionality of the assay components (substrate, buffer).
Q4: What should I use as a negative control?
Negative controls are crucial for validating the specificity of the assay. Recommended negative controls include:
-
Untreated Cell Lysate: Lysate from cells not exposed to the apoptotic or inflammatory stimulus. This serves as a baseline for caspase activity.
-
Inhibitor-Treated Lysate: Pre-incubate your cell lysate with a specific caspase inhibitor before adding the this compound substrate. This confirms that the observed activity is due to the target caspase.
-
Reaction Blank: A well containing all reaction components except the cell lysate (substitute with lysis buffer) to measure the background absorbance from the substrate and buffer.[3] Another blank should contain the cell lysate and buffer but no substrate.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. |
| Spontaneous substrate degradation. | Protect the substrate from light and repeated freeze-thaw cycles.[3] Prepare fresh substrate solution for each experiment. | |
| Insufficient washing steps (if applicable). | Ensure all washing steps in the protocol are performed thoroughly. | |
| Low or No Signal | Insufficient caspase activity in the sample. | Increase the amount of cell lysate used in the assay.[7] Ensure that the induction of apoptosis or inflammation was successful. |
| Inactive reagents. | Check the expiration dates of all kit components. Ensure proper storage of the substrate and buffer. | |
| Incorrect assay conditions. | Optimize incubation time and temperature.[3] Ensure the correct wavelength (405 nm) is used for measurement.[2] | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Run replicates for all samples. |
| Variation in cell number or protein concentration. | Normalize the caspase activity to the total protein concentration of the cell lysate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Experimental Protocols
General Protocol for this compound Caspase Assay
This protocol provides a general workflow. Optimal conditions may vary depending on the cell type and experimental setup.
-
Sample Preparation:
-
Induce apoptosis or inflammation in your target cells. For a negative control, use an uninduced cell population.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup (96-well plate):
-
Add 50-100 µL of cell lysate to each well.
-
For the inhibitor negative control, pre-incubate the lysate with the appropriate caspase inhibitor (e.g., Ac-YVAD-CMK for caspase-1) for at least 10 minutes at 37°C.[8][9][10]
-
Prepare a reaction buffer containing DTT.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the this compound substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Control Recommendations
| Control Type | Description | Purpose |
| Positive Control | Lysate from cells treated with a known caspase activator (e.g., LPS for caspase-1). | To confirm that the assay can detect caspase activity. |
| Negative Control (Untreated) | Lysate from untreated cells. | To establish a baseline level of caspase activity. |
| Negative Control (Inhibitor) | Lysate pre-incubated with a specific caspase inhibitor (e.g., Ac-YVAD-CMK). | To confirm the specificity of the detected caspase activity.[8][9][10] |
| Blank (No Lysate) | All reaction components except for the cell lysate. | To measure the background absorbance of the reagents.[3] |
| Blank (No Substrate) | Cell lysate and reaction buffer without the this compound substrate. | To account for any background absorbance from the cell lysate itself.[3] |
Visual Guides
Caption: Inflammasome-mediated caspase-1 activation and detection by this compound.
References
- 1. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Ac-Trp-Glu-His-Asp-pNA (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
How to interpret unexpected results from Ac-WEHD-PNA assay
Welcome to the technical support center for the Ac-WEHD-pNA colorimetric assay. This guide is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during the measurement of caspase-1 activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during your this compound assay.
Q1: Why is the absorbance in my negative control wells unexpectedly high?
A1: High background in negative control wells can be caused by several factors:
-
Contamination of Reagents: The cell lysis buffer, reaction buffer, or substrate may be contaminated with proteases. Use fresh, sterile reagents.
-
Spontaneous Substrate Degradation: The this compound substrate can degrade over time, especially if not stored correctly. Ensure the substrate is protected from light and stored at -20°C.
-
Cell Culture Conditions: A high rate of spontaneous apoptosis in your cell culture can lead to baseline caspase activity. Ensure your cells are healthy and not overly confluent.[1]
-
Presence of Interfering Substances: Components in your sample or buffers may interfere with the assay. It's important to run proper controls to identify such interferences.[2]
Q2: My induced sample shows low or no increase in absorbance compared to the negative control. What could be the reason?
A2: A lack of signal in your treated samples can point to several experimental issues:
-
Inefficient Apoptosis Induction: The concentration of your inducing agent or the incubation time may be suboptimal. Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction.[2]
-
Insufficient Cell Lysis: Incomplete cell lysis will result in a lower concentration of cellular contents, including caspases, in your lysate. Ensure your lysis buffer is effective and the incubation on ice is sufficient.[2]
-
Incorrect Protein Concentration: The amount of protein in your cell lysate may be too low. It is recommended to use a protein concentration between 50-200 µg per assay.[2][3]
-
Suboptimal Assay Conditions: The incubation time for the enzyme reaction may be too short. An incubation of 1-2 hours at 37°C is generally recommended.[2] Also, ensure the DTT in the reaction buffer is fresh as it is crucial for enzyme activity.[4]
Q3: The absorbance values are fluctuating and not reproducible across replicates. What should I do?
A3: Lack of reproducibility can be due to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Air Bubbles in Wells: Air bubbles can interfere with the absorbance reading. Be careful not to introduce bubbles when adding reagents to the wells.[2]
-
Temperature Variations: Inconsistent incubation temperatures across the plate can affect enzyme kinetics. Ensure the entire plate is incubated at a uniform temperature.
-
Improper Mixing: Ensure all components in the wells are mixed thoroughly before incubation and reading.
Q4: The color development in my positive control is very rapid and intense, leading to out-of-range absorbance values. How can I manage this?
A4: A very strong signal can be addressed by:
-
Reducing Incubation Time: Shorten the incubation period of the substrate with the cell lysate.
-
Diluting the Cell Lysate: If the caspase activity is very high, you may need to dilute your cell lysate with lysis buffer.
-
Using a Lower Protein Concentration: Start with a protein concentration at the lower end of the recommended range (e.g., 50 µg).
Q5: Can this assay distinguish between caspase-1 and other caspases?
A5: The this compound substrate is not entirely specific to caspase-1. It can also be cleaved by caspase-4, caspase-5, and caspase-14.[5][6] Therefore, to confirm that the observed activity is predominantly from caspase-1, it is advisable to use a specific caspase-1 inhibitor as a control or to complement the assay with other methods like Western blotting for cleaved caspase-1.
Quantitative Data Summary
The following table provides a summary of expected and unexpected quantitative results to aid in data interpretation.
| Observation | Expected Absorbance (405 nm) | Unexpected Absorbance (405 nm) | Potential Cause(s) for Unexpected Results |
| Negative Control (Uninduced Cells) | Low (e.g., 0.05 - 0.1) | High (e.g., > 0.2) | Reagent contamination, spontaneous substrate degradation, high basal apoptosis. |
| Positive Control (Induced Cells) | Significantly higher than negative control (2-10 fold increase) | Similar to or lower than negative control | Inefficient induction, insufficient cell lysis, low protein concentration, inactive enzyme. |
| No-Cell Control (Buffer + Substrate) | Very low (close to blank) | High | Reagent contamination, substrate degradation. |
| No-Substrate Control (Lysate + Buffer) | Very low (close to blank) | High | Presence of interfering substances in the lysate that absorb at 405 nm. |
| Replicate Variability | Low (<10% CV) | High (>15% CV) | Pipetting errors, air bubbles, temperature gradients, improper mixing. |
Experimental Protocol: this compound Caspase-1 Assay
This protocol provides a general guideline. You may need to optimize it for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: Store at 4°C.
-
2X Reaction Buffer: Store at 4°C. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µl of 1 M DTT to 1 ml of 2X Reaction Buffer).[4]
-
This compound Substrate (4 mM): Store at -20°C, protected from light. Thaw on ice before use.
2. Sample Preparation (Cell Lysate):
-
Induce apoptosis in your cells using your desired method. For a negative control, incubate cells without the inducing agent.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µl of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[2]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay).
3. Assay Procedure:
-
In a 96-well microplate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to 50 µl with Lysis Buffer.
-
Include the following controls:
-
Negative Control: Lysate from uninduced cells.
-
Blank: 50 µl of Lysis Buffer without cell lysate.
-
No-Substrate Control: 50 µl of cell lysate.
-
-
Add 50 µl of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µl of the 4 mM this compound substrate to each well (final concentration 200 µM), except for the no-substrate control wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Read the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance value of the blank from all readings.
-
The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the induced samples to the uninduced (negative control) samples.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for common unexpected results in the this compound assay.
Caspase-1 Signaling Pathway
Caption: A diagram illustrating the canonical inflammasome-mediated activation of caspase-1 and its downstream effects.
References
Validation & Comparative
A Head-to-Head Comparison of Ac-WEHD-pNA and Ac-YVAD-pNA for Caspase-1 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-1 activity is crucial for understanding inflammatory processes and developing novel therapeutics. The choice of substrate for this assay is a critical determinant of its sensitivity, specificity, and overall reliability. This guide provides a comprehensive comparison of two commonly used chromogenic substrates for caspase-1: Ac-WEHD-pNA and Ac-YVAD-pNA.
This comparison guide delves into the performance characteristics, experimental protocols, and underlying signaling pathways related to these two substrates, enabling an informed decision for your research needs.
At a Glance: Key Differences
| Feature | This compound | Ac-YVAD-pNA |
| Peptide Sequence | N-Acetyl-Trp-Glu-His-Asp | N-Acetyl-Tyr-Val-Ala-Asp |
| Cleavage Efficiency | Considered an optimal and more rapidly cleaved substrate for caspase-1.[1] | Cleaved by caspase-1, but at a slower rate compared to this compound. |
| Specificity | Substrate for caspase-1, -4, -5, and -14.[2][3] | Considered more specific for caspase-1, though some cross-reactivity may occur.[4] |
| Application | Ideal for sensitive detection of caspase-1 activity where maximal signal is desired. | Suitable for assays where higher specificity for caspase-1 is a primary concern. |
Performance Characteristics
This compound is widely regarded as an optimal substrate for caspase-1, exhibiting a higher cleavage rate.[1] This translates to a more rapid generation of the p-nitroaniline (pNA) chromophore, resulting in a stronger and more readily detectable signal in colorimetric assays.
On the other hand, Ac-YVAD-pNA, while also a substrate for caspase-1, is generally considered to be more specific.[4] The WEHD sequence can also be recognized and cleaved by other inflammatory caspases, namely caspase-4, caspase-5, and caspase-14.[2][3] Therefore, when studying complex biological samples where multiple caspases may be active, Ac-YVAD-pNA might offer a more targeted measurement of caspase-1 activity.
Caspase-1 Activation Signaling Pathway
Caspase-1 is a key mediator of inflammation and is activated through the assembly of a multiprotein complex called the inflammasome. This pathway is a critical component of the innate immune response.
Caption: Canonical inflammasome-mediated activation of caspase-1.
Experimental Workflow for Caspase-1 Activity Assay
The following diagram outlines a typical workflow for a colorimetric caspase-1 activity assay using either this compound or Ac-YVAD-pNA.
Caption: General workflow for a colorimetric caspase-1 assay.
Experimental Protocols
Below are detailed protocols for performing a caspase-1 activity assay using either this compound or Ac-YVAD-pNA.
Materials
-
Cells of interest
-
Reagents for inducing apoptosis or inflammation
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound or Ac-YVAD-pNA substrate (stock solution in DMSO)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol for Caspase-1 Activity Assay
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with an appropriate stimulus to induce caspase-1 activation. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well microplate, add 50-100 µg of protein from the cytosolic extract to each well.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
-
Substrate Addition:
-
Add 5 µL of the this compound or Ac-YVAD-pNA stock solution to each well to achieve a final concentration of 200 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing all reagents except the cell lysate) from all readings.
-
The caspase-1 activity can be expressed as the change in absorbance per microgram of protein per hour.
-
Conclusion
The choice between this compound and Ac-YVAD-pNA for measuring caspase-1 activity depends on the specific requirements of the experiment. For high-sensitivity applications where maximizing the signal is paramount, the faster cleavage rate of This compound makes it the preferred substrate. However, when studying complex biological systems where the activity of other inflammatory caspases could be a confounding factor, the higher specificity of Ac-YVAD-pNA for caspase-1 offers a more targeted and reliable measurement. For the most robust and comprehensive studies, researchers may consider using both substrates in parallel or in conjunction with specific caspase-1 inhibitors to validate their findings.
References
Specificity of Ac-WEHD-pNA Compared to Other Caspase Substrates: A Comparative Guide
For researchers navigating the intricate landscape of apoptosis and inflammation, the selection of appropriate tools to measure caspase activity is paramount. This guide provides a detailed comparison of the chromogenic caspase substrate Ac-WEHD-pNA with other commonly used caspase substrates. We delve into the specificity of this compound, present available quantitative data on its cleavage by various caspases, and offer insights into its utility in research and drug development.
This compound: A Substrate for Inflammatory Caspases
This compound (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide) is a colorimetric substrate primarily recognized and cleaved by inflammatory caspases. Upon cleavage by an active caspase, the p-nitroaniline (pNA) moiety is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.[1][2]
The tetrapeptide sequence WEHD is considered an optimal recognition motif for caspase-1 .[1] Consequently, this compound is widely used to measure the activity of this key inflammatory mediator. In addition to caspase-1, this compound is also reported to be a substrate for other inflammatory caspases, namely caspase-4 and caspase-5 , as well as caspase-14 .[3]
Comparative Analysis of Caspase Substrate Specificity
| Substrate | Amino Acid Sequence | Primary Caspase Target(s) | Reported Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |
| This compound | Ac-Trp-Glu-His-Asp-pNA | Caspase-1 , Caspase-4, Caspase-5, Caspase-14 | Caspase-1: High (Specific values for pNA variant are not consistently reported, but WEHD motif is optimal) |
| Ac-YVAD-pNA | Ac-Tyr-Val-Ala-Asp-pNA | Caspase-1 | Selective for Caspase-1[4][5][6] |
| Ac-DEVD-pNA | Ac-Asp-Glu-Val-Asp-pNA | Caspase-3, Caspase-7 | Potent substrate for Caspase-3 and -7[7][8] |
| Ac-LEHD-pNA | Ac-Leu-Glu-His-Asp-pNA | Caspase-9 | Specific substrate for Caspase-9[9][10] |
Note on Quantitative Data: The direct comparison of catalytic efficiencies is challenging due to variations in experimental conditions and the use of different reporter molecules (e.g., pNA, AFC, AMC) in published studies. The WEHD sequence linked to a fluorogenic reporter (AMC) has been shown to be an excellent substrate for caspase-1. While specific kcat/KM values for the pNA variant are not consistently available across a wide range of caspases in a single study, the WEHD sequence is widely acknowledged as a high-affinity substrate for caspase-1.
Signaling Pathways of Caspases Targeted by this compound
The activation of caspases that cleave this compound is tightly regulated and occurs through distinct signaling pathways.
Canonical and Non-Canonical Inflammasome Pathways
Caspase-1 is primarily activated through the assembly of multiprotein complexes called inflammasomes. The canonical pathway involves the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by sensor proteins like NLRP3 or AIM2, leading to the recruitment of the adaptor protein ASC and pro-caspase-1. This proximity induces the auto-activation of caspase-1. Caspase-4 and caspase-5 are activated through a non-canonical pathway, primarily by directly binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This binding leads to their oligomerization and activation. Activated caspase-4 and -5 can then cleave gasdermin D to induce pyroptosis and can also lead to the activation of the NLRP3 inflammasome and subsequent caspase-1 activation.
Caption: Inflammasome signaling pathways for caspase activation.
Experimental Workflow for Assessing Caspase Activity
The following diagram outlines a typical workflow for measuring caspase activity using a chromogenic substrate like this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. cephamls.com [cephamls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ac-YVAD-pNA ≥98% (HPLC) | 149231-66-3 [sigmaaldrich.com]
- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
Unveiling the Specificity of Ac-WEHD-pNA: A Comparative Guide to its Cross-Reactivity with Inflammatory Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate experimental design and data interpretation. This guide provides an objective comparison of the cross-reactivity of the chromogenic substrate Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide (Ac-WEHD-pNA) with a panel of inflammatory caspases.
This compound is widely recognized as a substrate for caspase-1, a key mediator of inflammation. However, its interaction with other inflammatory caspases, namely caspase-4, caspase-5, and the less characterized caspase-14, is a critical consideration for its use in specific assays. This guide summarizes the available experimental data on the cleavage efficiency of this compound by these proteases, provides a detailed experimental protocol for assessing cross-reactivity, and visualizes the relevant biological and experimental frameworks.
Quantitative Comparison of this compound Cleavage by Inflammatory Caspases
The catalytic efficiency of an enzyme, represented by the kcat/KM value, provides a measure of its substrate specificity. While specific kinetic data for this compound with all relevant caspases is not uniformly available in the literature, a combination of direct measurements and relative activity studies with highly similar substrates allows for a comparative analysis. The WEHD peptide sequence is considered optimal for caspase-1 and is also preferentially cleaved by caspases-4, -5, and human caspase-14, indicating a basis for cross-reactivity.[1][2]
| Protease | Optimal Peptide Sequence | kcat/KM (M⁻¹s⁻¹) for WEHD-containing substrate | Relative Cleavage Efficiency |
| Caspase-1 | WEHD[1] | 522,000 (for Ac-WEHD-AMC)[3] | High |
| Caspase-4 | (W/L)EHD[2] | Data not available for this compound. Prefers Ac-WEHD-AMC.[4] | Moderate to High |
| Caspase-5 | (W/L)EHD[2] | Data not available for this compound. Efficiently cleaves Ac-WEHD-AMC (preferred substrate).[4] | High |
| Caspase-14 | W(or Y)-X-X-D[5] | Data not available for this compound. Shows highest activity with WEHD-MCA.[6] | Moderate to High |
Note: The kcat/KM value for caspase-1 is for the fluorogenic substrate Ac-WEHD-AMC, which is expected to have similar enzymatic kinetics to this compound due to the identical peptide sequence. Data for other caspases is qualitative, based on substrate preference studies.
Experimental Protocol: Assessing Protease Cross-Reactivity of this compound
This protocol outlines a method to determine the cross-reactivity of this compound with different proteases.
Materials:
-
Recombinant human caspase-1, caspase-4, caspase-5, and caspase-14 (active forms)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant caspases in assay buffer to desired concentrations.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed amount of each diluted caspase to individual wells. Include a blank control for each caspase containing only the assay buffer and the caspase, but no substrate. Also, include a substrate control containing only the assay buffer and the substrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound solution to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized based on the activity of the enzymes.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released upon substrate cleavage.
-
Data Analysis:
-
Subtract the absorbance of the blank control from the corresponding experimental wells.
-
Calculate the rate of reaction for each caspase by determining the change in absorbance over time.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate for each caspase.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate the catalytic efficiency (kcat/KM) for each enzyme.
-
Visualizing the Frameworks
To better understand the context of this analysis, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Figure 1. Experimental workflow for assessing protease cross-reactivity.
Figure 2. Simplified inflammatory caspase-1 signaling pathway leading to pyroptosis.
References
- 1. AID 1369581 - Inhibition of human recombinant caspase-5 using AC-WEHD-AMC as substrate at Km after 20 mins by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and characterization of constitutively active human caspase-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of active caspase-14 from human epidermis and development of the cleavage site-directed antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Western Blot vs. Colorimetric Assay for Active Caspase-1 Detection
In the landscape of immunology and drug development, accurately measuring the activation of key inflammatory proteins is paramount. Caspase-1, a critical enzyme in the innate immune response, serves as a central executioner in the inflammasome pathway. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Therefore, robust methods to quantify active caspase-1 are essential for researchers studying inflammation and related diseases.
This guide provides a comprehensive comparison of two widely used methods for detecting caspase-1 activation: Western blotting for the cleaved (active) form of caspase-1 and the Ac-WEHD-pNA colorimetric assay, which measures its enzymatic activity. We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis to help researchers choose the most suitable technique for their experimental needs.
The NLRP3 Inflammasome Pathway: Upstream of Caspase-1 Activation
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[2] Its activation is tightly regulated and often occurs via the assembly of a multi-protein complex called the inflammasome.[1][3] The NLRP3 inflammasome is one of the most extensively studied and is triggered by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][4] Upon activation, NLRP3 oligomerizes and recruits an adaptor protein, ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then assemble to form the active enzyme.[1][5]
Comparison of Methodologies
Both Western blotting and the this compound assay aim to detect the activation of caspase-1, but they do so through fundamentally different principles. Western blot identifies the cleaved p20 or p10 subunits by their molecular weight, while the colorimetric assay quantifies the enzyme's proteolytic activity using a synthetic substrate.
Data Presentation: A Comparative Overview
| Feature | Western Blot for Cleaved Caspase-1 | This compound Colorimetric Assay |
| Principle | Immunodetection of the cleaved p20 or p10 subunit based on molecular weight. | Measures enzymatic activity via cleavage of the synthetic tetrapeptide substrate this compound, releasing a chromophore (pNA).[5] |
| Output | Qualitative or semi-quantitative (via densitometry) band intensity. | Quantitative measurement of absorbance (OD at 405 nm), directly proportional to enzyme activity.[5] |
| Specificity | High. Specific antibodies detect only the cleaved form of caspase-1.[6] Provides molecular weight confirmation. | Good, but the WEHD sequence can also be cleaved by other inflammatory caspases (e.g., caspase-4, caspase-5).[7][8][9] |
| Sensitivity | Moderate to high, dependent on antibody affinity and protein abundance. | Moderate, dependent on enzyme concentration and incubation time. |
| Throughput | Low. The process is manual and time-consuming. | High. Easily adaptable to a 96-well plate format for multiple samples. |
| Time to Result | 1-2 days. | 2-4 hours. |
| Information Provided | Confirms the presence and relative amount of the cleaved, active p20/p10 fragment.[2] | Measures the functional enzymatic activity of caspases in the lysate. |
| Cost | Higher, due to costs of antibodies, membranes, and reagents. | Lower per sample, especially for high-throughput screening. |
| Confirmation | Considered a gold standard for confirming protein cleavage. | Often requires confirmation by a more specific method like Western blot. |
Experimental Protocols
Western Blot for Cleaved Caspase-1
This protocol is a general guideline and may require optimization based on cell type and experimental conditions.
-
Sample Preparation:
-
Culture and treat cells as required. For secreted cleaved caspase-1, collect the cell culture supernatant. Note that media containing serum can interfere with results due to high protein content.[10]
-
For intracellular protein, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-1 (p20 or p10 subunit) overnight at 4°C.[6][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using an imaging system. The cleaved caspase-1 p20 subunit will appear at approximately 20 kDa.[5]
-
Caspase-1 Colorimetric Assay (this compound)
This protocol is based on commercially available kits and should be adapted according to the manufacturer's instructions.[5]
-
Sample Preparation:
-
Induce apoptosis or inflammation in 1-5 x 10^6 cells.
-
Pellet the cells by centrifugation (e.g., 250 x g for 10 minutes).
-
Lyse the cells in 50-100 µL of the cold lysis buffer provided with the kit.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a new, cold microfuge tube.
-
-
Assay Execution:
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well of a 96-well flat-bottom microplate.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the this compound substrate to each well.
-
Include controls such as a blank (lysis buffer only) and a non-induced cell lysate.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[5]
-
Conclusion: Choosing the Right Tool for the Job
The choice between Western blotting and the this compound colorimetric assay depends on the specific research question and available resources.
-
Use Western Blot for Confirmation and Specificity: When the goal is to definitively confirm that caspase-1 is cleaved in response to a stimulus, Western blot is the superior method. It provides visual evidence of the specific p20/p10 fragment, confirming both the presence and the correct processing of the protein. It is the ideal choice for validating results from higher-throughput assays.
-
Use this compound Assay for Screening and Quantification: For high-throughput screening of compounds that may inhibit or activate the inflammasome, or for quantifying enzymatic activity across many samples, the colorimetric assay is more practical. Its speed, simplicity, and scalability make it an excellent primary screening tool.
Ultimately, the most rigorous approach involves using these two methods complementarily. The this compound assay can be used for initial screening and quantitative comparisons, while Western blotting serves as the essential validation step to confirm the specific cleavage of caspase-1. This dual approach ensures both quantitative rigor and specificity in the study of inflammasome activation.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. cephamls.com [cephamls.com]
- 6. Cleaved Caspase-1 (Asp296) (E2G2I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Active Site Directed Tools for Studying Human Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cleaved Caspase-1 (Asp297) (D57A2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: Ac-WEHD-pNA for In Vitro and In Cellulo Caspase Activity Assays
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis and inflammation, the accurate measurement of caspase activity is paramount. This guide provides an objective comparison of the chromogenic substrate Ac-WEHD-pNA with alternative methods for determining caspase activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The synthetic tetrapeptide Ac-Trp-Glu-His-Asp-p-nitroanilide (this compound) is a widely utilized tool for the colorimetric detection of caspase activity. It is a substrate for the inflammatory caspases, primarily caspase-1, but also shows reactivity with caspase-4 and caspase-5.[1][2][3] The cleavage of the p-nitroanilide (pNA) group by an active caspase results in a yellow-colored product that can be quantified spectrophotometrically, providing a straightforward method for measuring enzyme activity.
Performance Comparison: this compound vs. Alternatives
The choice of assay for measuring caspase activity hinges on the experimental context, specifically whether the measurement will be performed in vitro using cell lysates or in cellulo with live cells.
| Assay Type | Substrate/Probe | Principle | Target Caspases | Advantages | Disadvantages |
| In Vitro | This compound | Colorimetric | Caspase-1, -4, -5[1][2][3] | - High specificity for Caspase-1.[1] - Simple, cost-effective assay. - WEHD is a more efficient substrate for Caspase-1 than YVAD (~50-fold higher kcat/KM).[4] | - Requires cell lysis. - Lower sensitivity compared to fluorescent or luminescent methods. - Potential for cross-reactivity with Caspase-4 and -5.[1][2][3] |
| Ac-YVAD-pNA | Colorimetric | Caspase-1 | - Commercially available in many kits. | - Less efficient substrate for Caspase-1 compared to this compound.[4] - Requires cell lysis. | |
| Ac-WEHD-AFC | Fluorometric | Caspase-1 | - Higher sensitivity than colorimetric assays.[5] - Suitable for high-throughput screening. | - Requires a fluorescence plate reader. - Requires cell lysis. | |
| Z-WEHD-aminoluciferin | Bioluminescent | Caspase-1 | - Significantly higher sensitivity than fluorogenic substrates.[6] - Wide dynamic range. | - Requires a luminometer. - Requires cell lysis and addition of luciferase. | |
| In Cellulo | Fluorescent Probes (e.g., FAM-FLICA™) | Covalent Labeling | Pan-caspase or specific caspases | - Enables single-cell analysis by flow cytometry or microscopy. - Provides spatial information on caspase activation. | - Can exhibit off-target effects. - May affect cell viability. |
| Genetically-Encoded Sensors (e.g., FRET-based) | FRET | Specific caspases | - Allows for real-time monitoring of caspase activity in living cells. - High specificity. | - Requires genetic modification of cells. - Potential for phototoxicity. |
Key Findings from Experimental Data:
-
Substrate Specificity (In Vitro): The WEHD tetrapeptide sequence is a more favorable recognition motif for caspase-1 than the YVAD sequence, exhibiting a significantly higher catalytic efficiency (kcat/KM).[4] This makes this compound a more sensitive and specific substrate for in vitro caspase-1 activity assays compared to YVAD-based substrates. While this compound is also cleaved by caspase-4 and caspase-5, these caspases have a much more restricted substrate profile compared to caspase-1, suggesting that in many cellular contexts, the signal from this compound will predominantly reflect caspase-1 activity.[7]
-
Sensitivity Comparison: For in vitro assays, bioluminescent methods, such as those using Z-WEHD-aminoluciferin, have demonstrated significantly greater sensitivity than fluorogenic assays using substrates like Ac-WEHD-AMC.[6] Colorimetric assays using pNA substrates are generally less sensitive than both fluorescent and bioluminescent methods.[5]
-
In Cellulo Applicability: The use of pNA-based colorimetric substrates for in cellulo assays is limited. Most available protocols require cell lysis to allow the substrate to access the intracellular caspases.[8][9][10][11] This is likely due to the poor cell permeability of the negatively charged peptide substrate. For live-cell analysis, fluorescent probes and genetically encoded sensors are the preferred methods as they are designed to function within intact cells.[12]
Experimental Protocols
In Vitro Caspase-1 Activity Assay using this compound
This protocol is adapted from commercially available kits and is suitable for measuring caspase-1 activity in cell lysates.[8][13][14]
Materials:
-
Cells to be assayed
-
Cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
DTT (1 M stock)
-
This compound (4 mM stock in DMSO)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis or inflammation in your cell culture model.
-
Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of this compound stock solution to each well to a final concentration of 200 µM.
-
Include appropriate controls:
-
Blank (no cell lysate)
-
Negative control (lysate from untreated cells)
-
Inhibitor control (lysate from treated cells + a specific caspase-1 inhibitor like Ac-YVAD-CHO).
-
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Caspase activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
General Workflow for In Cellulo Caspase Activity Assay using a Fluorescent Probe
This protocol provides a general workflow for using a cell-permeable fluorescent probe to measure caspase activity in live cells.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, chamber slide)
-
Cell-permeable fluorescent caspase substrate (e.g., a FAM-FLICA™ probe)
-
Live-cell imaging medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired stimulus to induce caspase activity. Include untreated cells as a negative control.
-
-
Probe Loading:
-
Prepare the fluorescent probe according to the manufacturer's instructions.
-
Add the diluted probe directly to the cell culture medium.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C to allow for cell uptake and binding to active caspases.
-
-
Washing (if required):
-
Some protocols may require washing the cells with fresh medium or a wash buffer to remove unbound probe and reduce background fluorescence.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore. Quantify the fluorescence intensity per cell or the percentage of fluorescently labeled cells.
-
Flow Cytometry: Harvest the cells (if adherent) and resuspend them in a suitable buffer. Analyze the cell population on a flow cytometer to determine the percentage of cells with active caspases.
-
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Caspase 3, 8 and 9 Determination [bio-protocol.org]
- 10. sciencellonline.com [sciencellonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cephamls.com [cephamls.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-WEHD-pNA
Researchers and drug development professionals handling Ac-WEHD-pNA, a colorimetric substrate for caspase-1, -4, and -5, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols for chemical waste management.
Chemical and Storage Information
Proper handling and storage are critical first steps in the lifecycle of any laboratory chemical, including its eventual disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₄H₃₇N₉O₁₁ |
| Molecular Weight | 747.71 g/mol |
| Form | Lyophilized white powder |
| Solubility | DMSO |
| Storage Temperature | -20°C or lower |
| Stability | > 4 years at -20°C |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. The following are general best practices for handling this compound and similar chemical reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves appropriate for handling DMSO and chemical powders.
-
Body Protection: A lab coat or other impervious clothing is required.
-
Respiratory Protection: When handling the powder form, a suitable respirator may be necessary to avoid inhalation.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound, particularly when dissolved in DMSO, must be managed as hazardous chemical waste. The primary goal is to prevent its release into the environment, as related compounds are known to be very toxic to aquatic life.
Experimental Workflow for Disposal:
-
Segregation of Waste: All materials contaminated with this compound, including unused solutions in DMSO, pipette tips, and containers, should be treated as hazardous waste.
-
Waste Container:
-
Place all solid and liquid waste into a designated hazardous waste container that is clearly labeled with "Hazardous Waste," the chemical name ("this compound in DMSO"), and the associated hazards.
-
The container must be compatible with DMSO and have a secure, tight-fitting lid.
-
-
Collection of Spillage: In case of a spill, collect the material using an absorbent pad or other appropriate means. The collected spillage and cleaning materials must also be disposed of as hazardous waste.
-
Storage Pending Disposal:
-
Keep the hazardous waste container sealed when not in use.
-
Store the container in a designated, secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Crucially, do not dispose of this compound or its solutions down the drain or in regular trash. [5]
-
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-WEHD-PNA
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the chromogenic caspase substrate, Ac-WEHD-PNA (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on the potential exposure risk. This information is synthesized from safety data sheets for structurally similar compounds and general laboratory safety guidelines.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Hand Protection | Nitrile or latex gloves | Double gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a full-face shield |
| Body Protection | Standard laboratory coat | Impervious or disposable laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps, from initial receipt and storage to final disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step. While specific regulations may vary by institution and locality, the following general guidelines should be followed.
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container.
-
Based on the Safety Data Sheet for a similar compound, Ac-AEVD-pNA, this substance may be harmful to aquatic life.[1] Therefore, avoid disposing of it down the drain.
-
Consult your institution's environmental health and safety (EHS) office for specific protocols on aqueous chemical waste disposal.
Solid Waste:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a dedicated, sealed plastic bag or container.
-
This container should be clearly labeled as "Chemical Waste" and include the name of the substance.
-
Dispose of the container through your institution's chemical waste program.
Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Ensure all reusable glassware is thoroughly cleaned and rinsed before being returned to general use.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most up-to-date safety data sheets for the chemicals you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
